Dgat1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dgat1-IN-3: A Technical Guide to its Mechanism of Action and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] Its role in intestinal fat absorption and energy storage has made it a compelling therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[2][3] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This document provides a comprehensive technical overview of the mechanism of action, quantitative data, and relevant experimental protocols for this compound, intended for researchers and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the DGAT1 enzyme. DGAT1 is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[4] This process is central to the absorption of dietary fats in the small intestine and the storage of neutral lipids in various tissues, including adipose tissue.[5] By blocking the active site of DGAT1, this compound prevents the synthesis of triglycerides.[4] This inhibition leads to a reduction in the assembly and secretion of chylomicrons from enterocytes, thereby limiting the absorption of dietary fat.[5] The decreased triglyceride synthesis also affects lipid storage in adipocytes and the liver.
The primary signaling pathway affected by this compound is the triglyceride synthesis pathway. Inhibition of DGAT1 leads to an accumulation of its substrates, diacylglycerol and fatty acyl-CoAs, and a decrease in its product, triglycerides. This alteration in lipid homeostasis has several downstream consequences, including potential activation of pathways sensitive to cellular lipid concentrations.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Species | Assay | IC50/EC50 | Reference |
| DGAT1 | Human | Enzyme Assay | 38 nM | [6] |
| DGAT1 | Rat | Enzyme Assay | 120 nM | [6] |
| DGAT1 | Human | CHOK1 Cells | 0.66 µM | [6] |
| hERG | Human | Ion Channel Assay | IC20 = 0.2 µM | [6] |
Table 2: Rat Pharmacokinetic Profile
| Parameter | Value | Dosing Route | Reference |
| Cmax | 24 µM | 50 mg/kg p.o. | [6] |
| T1/2 | 1.95 h | 5 mg/kg i.v. | [6] |
| Clearance | 13.5 mL/min/kg | 5 mg/kg i.v. | [6] |
| Oral Bioavailability | 77% | 50 mg/kg p.o. | [6] |
Experimental Protocols
The following are representative protocols for the evaluation of DGAT1 inhibitors like this compound. These are based on established methodologies in the field.
In Vitro DGAT1 Enzyme Activity Assay
This protocol is adapted from methodologies used for other small molecule DGAT1 inhibitors.[1]
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2.
-
Substrate Solution: 200 µM 1,2-dioleoylglycerol and 50 µM oleoyl-CoA containing 0.2 µCi [14C]-oleoyl-CoA as a tracer.
-
This compound is serially diluted in DMSO.
-
-
Enzyme Source:
-
Microsomes from cells overexpressing human or rat DGAT1.
-
-
Assay Procedure:
-
Add 5-10 µg of microsomal protein to a microcentrifuge tube.
-
Add this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2 v/v/v).
-
Extract the lipids by adding 1 mL of heptane and 0.5 mL of water, vortexing, and centrifuging.
-
Transfer the upper organic phase to a new tube and dry under nitrogen.
-
-
Analysis:
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1 v/v).
-
Spot the samples on a silica TLC plate.
-
Develop the plate using a solvent system of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).
-
Visualize and quantify the [14C]-triglyceride band using a phosphorimager.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Triglyceride Synthesis Assay
This protocol is based on a method for assessing DGAT1 activity in a cellular context.[7]
-
Cell Culture:
-
Culture HEK293 cells (which predominantly express DGAT1) in DMEM supplemented with 10% FBS.
-
-
Assay Procedure:
-
Plate cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS and then incubate with serum-free DMEM containing this compound or DMSO for 1 hour.
-
Add 0.3 mM oleic acid complexed to BSA and 1 µCi/mL [14C]-glycerol to each well.
-
Incubate for 5 hours at 37°C.
-
Wash the cells with PBS and lyse with 0.1 N NaOH.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from the cell lysate using the Bligh and Dyer method.
-
Separate the lipids by TLC as described in the enzyme activity assay.
-
Quantify the amount of [14C]-glycerol incorporated into triglycerides.
-
Determine the EC50 value of this compound.
-
In Vivo Oral Fat Tolerance Test
This protocol is a standard method for evaluating the effect of DGAT1 inhibitors on fat absorption in rodents.[8]
-
Animals:
-
Use male C57BL/6 mice, fasted for 4-6 hours.
-
-
Procedure:
-
Administer this compound (e.g., 5-50 mg/kg) or vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
After 30-60 minutes, administer a bolus of corn oil (e.g., 10 mL/kg) by oral gavage.
-
Collect blood samples via the tail vein at baseline (0 hours) and at 1, 2, 4, and 6 hours post-oil bolus.
-
-
Analysis:
-
Measure plasma triglyceride levels at each time point using a commercial kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion.
-
Compare the AUC between the this compound treated and vehicle-treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of a DGAT1 inhibitor like this compound.
References
- 1. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Dgat1-IN-3: A Technical Overview of its Selectivity for DGAT1 over DGAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis. Two primary isoforms, DGAT1 and DGAT2, encoded by different genes, fulfill this role. While both enzymes catalyze the same reaction, they exhibit distinct biochemical properties, tissue distribution, and physiological functions, making them attractive and distinct targets for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This technical guide provides an in-depth analysis of the selectivity profile of Dgat1-IN-3, a potent inhibitor of DGAT1.
DGAT1 vs. DGAT2: A Comparative Overview
DGAT1 and DGAT2, despite catalyzing the same enzymatic reaction, are evolutionarily unrelated and possess different characteristics. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) family, which also includes acyl-CoA:cholesterol acyltransferase (ACAT). In contrast, DGAT2 belongs to a distinct family of enzymes. DGAT1 is ubiquitously expressed, with high levels in the small intestine, adipose tissue, and mammary glands, where it is involved in the re-esterification of exogenous fatty acids into triglycerides for absorption and storage. DGAT2 is predominantly found in the liver and adipose tissue and is thought to be more involved in triglyceride synthesis from de novo synthesized fatty acids.[1][2][3]
This compound Selectivity Profile
Table 1: Quantitative Inhibition Data for this compound and Other Selective DGAT1 Inhibitors
| Compound | Target | Species | IC50 | Cellular EC50 | Selectivity vs. DGAT2 | Reference |
| This compound | DGAT1 | Human | 38 nM | 0.66 µM (in CHOK1 cells) | Not specified | [4] |
| DGAT1 | Rat | 120 nM | Not specified | Not specified | [4] | |
| PF-04620110 | DGAT1 | Human | 19 nM | Not specified | >100-fold | [5][6] |
| A-922500 | DGAT1 | Human | 7 nM | Not specified | Not specified | [6] |
| DGAT1 | Mouse | 24 nM | Not specified | Not specified | [6] | |
| Compound 5B | DGAT1 | Human | Not specified | Not specified | Excellent (screened against >100 targets) | [7][8] |
Note: The selectivity of this compound for DGAT1 over DGAT2 is implied by its characterization as a "selective" inhibitor, though a quantitative value is not publicly available. The data for PF-04620110 is provided to illustrate a quantitative example of high selectivity.
Experimental Protocols
The determination of the selectivity profile of a DGAT inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Enzyme Inhibition Assay (Radiolabeled Method)
This is a traditional and direct method to measure the enzymatic activity of DGAT1 and DGAT2.
-
Enzyme Source: Microsomal fractions are prepared from cells overexpressing human or rodent DGAT1 or DGAT2 (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Reaction Mixture: The assay is typically conducted in a buffer containing:
-
Tris-HCl (pH 7.4-8.0)
-
MgCl₂ (concentration can be varied to differentiate between DGAT1 and DGAT2 activity)
-
Bovine Serum Albumin (BSA)
-
1,2-Dioleoyl-sn-glycerol (diacylglycerol substrate)
-
[¹⁴C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)
-
-
Inhibitor Addition: this compound or other test compounds are added at varying concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the microsomal enzyme preparation and incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. The lipids are extracted into the organic phase.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular context.
-
Cell Culture: A suitable cell line, such as CHO-K1 or HepG2 cells, is cultured in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specific duration.
-
Metabolic Labeling: [¹⁴C]-Oleic acid is added to the culture medium, and the cells are incubated to allow for its incorporation into cellular lipids.
-
Cell Lysis and Lipid Extraction: The cells are washed and lysed, and total lipids are extracted.
-
Analysis: The extracted lipids are separated by TLC, and the radioactivity incorporated into triglycerides is quantified.
-
Data Analysis: The effective concentration at which 50% of triglyceride synthesis is inhibited (EC50) is calculated from the dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway for triglyceride synthesis and a typical experimental workflow for evaluating a DGAT1 inhibitor.
Caption: The canonical pathway of triglyceride synthesis.
Caption: A typical drug discovery workflow for a DGAT1 inhibitor.
Conclusion
This compound is a potent inhibitor of DGAT1, with demonstrated activity against both human and rat enzymes. While a direct quantitative measure of its selectivity over DGAT2 is not publicly documented, the characterization of this and similar compounds as "selective" DGAT1 inhibitors underscores the feasibility of targeting this isoform specifically. The distinct roles of DGAT1 and DGAT2 in triglyceride metabolism present a compelling rationale for the development of isoform-selective inhibitors for the treatment of metabolic disorders. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of such compounds.
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Interference-Mediated Knockdown of DGAT1 Decreases Triglyceride Content of Bovine Mammary Epithelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of Diacylglycerol Acyltransferase 1
An In-depth Technical Guide to Diacylglycerol Acyltransferase 1 (DGAT1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial multipass transmembrane enzyme that catalyzes the final, committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This function positions DGAT1 at a critical juncture in energy metabolism, influencing lipid absorption, fat storage, and lipoprotein assembly.[2][3] Primarily localized to the endoplasmic reticulum, DGAT1 is highly expressed in tissues with active triglyceride synthesis, most notably the small intestine.[4][5][6] Genetic and pharmacological inhibition of DGAT1 in preclinical models has consistently demonstrated resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis, making it a compelling therapeutic target for metabolic diseases.[7][8][9] However, the clinical development of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the enzyme's essential role in dietary fat processing.[10] This document provides a comprehensive technical overview of DGAT1, detailing its biochemical function, physiological roles, regulation, and therapeutic relevance, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Function and Biochemical Properties
DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TG).[1][11][12] This reaction is the terminal step in the primary pathway for TG synthesis.[13][14] While another enzyme, DGAT2, catalyzes the same reaction, DGAT1 and DGAT2 are encoded by different genes, belong to distinct protein families, and share no sequence homology, suggesting convergent evolution.[2][11][13] DGAT1 exhibits a dual membrane topology, which may allow its active site to access substrates on both the cytosolic and lumenal sides of the ER membrane.[11][12] Beyond TG synthesis, DGAT1 also possesses acyl-CoA:retinol acyltransferase (ARAT) activity, enabling it to esterify retinol, a function relevant to vitamin A metabolism.[1][15][16]
Physiological Role and Tissue Distribution
DGAT1's function is deeply intertwined with systemic energy homeostasis. Its expression is ubiquitous, but it is most abundant in tissues central to lipid metabolism.[4][11]
-
Small Intestine: DGAT1 is most highly expressed in the enterocytes of the small intestine.[4][5][6] Here, it plays an indispensable role in the absorption of dietary fat by re-esterifying mono- and diacylglycerols back into triglycerides, which are then packaged into chylomicrons for secretion into the lymphatic system.[2][3]
-
Adipose Tissue: In adipocytes, DGAT1 contributes to the storage of excess energy as triglycerides within lipid droplets.[4][17] During periods of lipolysis (fat breakdown), DGAT1 is also responsible for re-esterifying a portion of the hydrolyzed fatty acids, a process that protects the cell from the toxic effects of high free fatty acid concentrations and ER stress.[18][19]
-
Liver: While expressed at lower levels in the liver compared to the small intestine, hepatic DGAT1 contributes to triglyceride synthesis, particularly from exogenous (circulating) fatty acids.[4][20] Its inhibition or deletion can protect against hepatic steatosis (fatty liver) induced by high-fat diets.[9][20]
-
Mammary Gland: DGAT1 is essential for the production of milk fat, and its absence leads to a failure of lactation in mice.[1][2]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data regarding DGAT1's expression and the metabolic impact of its inhibition.
Table 1: Relative mRNA Expression of DGAT1 in Human Tissues
| Tissue | Relative Expression Level |
|---|---|
| Small Intestine (Duodenum) | Very High[4][6][21] |
| Adipose Tissue | High[4][22] |
| Testis | High[4] |
| Adrenal Gland | High[6] |
| Liver | Moderate to Low[4][22] |
| Skeletal Muscle | Low[4] |
| Heart | Low[4] |
Data compiled from multiple sources indicating general expression patterns.
Table 2: Metabolic Effects of DGAT1 Deficiency or Inhibition in Rodent Models
| Parameter | Model | Condition | Outcome | Reference |
|---|---|---|---|---|
| Body Weight | DGAT1 Knockout Mice | High-Fat Diet | Resistant to weight gain | [2][9][13] |
| Hepatic Triglycerides | DGAT1 Knockout Mice | High-Fat Diet | ~80% reduction | [20] |
| Hepatic Triglycerides | Liver-Specific DGAT1 KO | High-Fat Diet | ~50% reduction | [20] |
| Insulin Sensitivity | DGAT1 Knockout Mice | High-Fat Diet | Improved glucose tolerance and insulin sensitivity | [4][9] |
| Energy Expenditure | DGAT1 Knockout Mice | High-Fat Diet | Increased | [9][13] |
| Postprandial Triglycerides | DGAT1 Inhibitor (acute) | Oral Lipid Challenge | Delayed and reduced peak TG levels |[9][23] |
Table 3: Potency of Selected Small Molecule DGAT1 Inhibitors
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| T-863 | Human DGAT1 | Potent (specific value not stated) | [7] |
| A-922500 | DGAT1 | 39.9 nM | [23] |
| Pradigastat (LCQ908) | DGAT1 | Not specified (clinically tested) | [24] |
| GSK3008356 | DGAT1 | Not specified (clinically tested) |[25] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of inhibitor potency.
Regulation of DGAT1 Expression and Activity
DGAT1 expression is regulated by various metabolic signals and transcription factors, ensuring its activity aligns with the body's energetic state.
-
Transcriptional Control: The transcription factor PPARγ (Peroxisome Proliferator-Activated Receptor gamma), a master regulator of adipogenesis, can bind to the DGAT1 promoter and increase its mRNA levels.[4]
-
Hormonal and Nutrient Regulation: In adipocytes, glucose stimulates DGAT1 mRNA expression, while insulin primarily upregulates DGAT2.[4][26] Their combined presence leads to an additive effect on total DGAT activity.[26]
-
Post-transcriptional Regulation: Studies in 3T3-L1 adipocytes show that DGAT1 protein levels increase dramatically (~90-fold) during differentiation, a change far greater than the corresponding increase in mRNA (~7-fold), indicating significant post-transcriptional or translational control.[27]
Visualizing DGAT1 Pathways and Workflows
Biochemical Pathway
Caption: DGAT1 catalyzes the formation of triglycerides from DAG and fatty acyl-CoA.
Physiological Workflow: Intestinal Fat Absorption
References
- 1. DGAT1 - Wikipedia [en.wikipedia.org]
- 2. Diglyceride acyltransferase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gwasstories.com [gwasstories.com]
- 11. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of DGAT enzymes in triacylglycerol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. DGAT1-deficiency affects the cellular distribution of hepatic retinoid and attenuates the progression of CCl4-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Specific Role for Dgat1 in Hepatic Steatosis Due to Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DGAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Posttranscriptional control of the expression and function of diacylglycerol acyltransferase-1 in mouse adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the In Vitro Potency of Dgat1-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in vitro evaluation of Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[3][4] This document summarizes the available quantitative data on the potency of this compound, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Quantitative Potency of this compound
The in vitro inhibitory activity of this compound has been quantified against DGAT1 from different species and in various assay formats. The collected data is presented below, offering a clear comparison of its potency.
| Target | Assay Type | Potency Metric | Value | Reference |
| Human DGAT1 | Enzyme Assay | IC50 | 38 nM | [5] |
| Rat DGAT1 | Enzyme Assay | IC50 | 120 nM | [5] |
| Human DGAT1 in CHOK1 cells | Cell-based Assay | EC50 | 0.66 µM | [5] |
| Human ether-a-go-go-related gene (hERG) | Ion Channel Assay | IC20 | 0.2 µM | [5] |
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC20 (20% inhibitory concentration): The concentration of an inhibitor that causes a 20% inhibition.
Signaling Pathway and Mechanism of Action
DGAT1 is an integral membrane protein located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[6] It catalyzes the final step of triglyceride synthesis by transferring an acyl group from acyl-CoA to diacylglycerol (DAG).[2] this compound acts as a competitive inhibitor, likely binding to the acyl-CoA binding site of the DGAT1 enzyme, thereby preventing the formation of triglycerides.[2][4] This reduction in triglyceride synthesis is a key mechanism for its potential therapeutic effects in metabolic disorders.[2]
Caption: DGAT1 catalyzes the final step of triglyceride synthesis, a process inhibited by this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to evaluate the potency of DGAT1 inhibitors like this compound.
DGAT1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of DGAT1 and its inhibition.
1. Preparation of DGAT1-containing Microsomes:
-
Tissues or cells expressing DGAT1 are homogenized in a suitable buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl pH 7.4) with protease inhibitors.
-
The homogenate is centrifuged to remove cell debris.
-
The supernatant is then ultracentrifuged to pellet the microsomal fraction, which is rich in DGAT1. The pellet is resuspended in a storage buffer.
2. Reaction Mixture Preparation:
-
The reaction mixture typically contains:
-
100 mM Tris-HCl (pH 7.4)
-
25 mM MgCl₂
-
0.625 g/L delipidated BSA
-
200 µM 1,2-dioleoylglycerol (DAG substrate)
-
50 µM oleoyl-CoA (acyl-CoA substrate) containing a radiolabeled tracer like [¹⁴C]-oleoyl-CoA.[7]
-
-
Various concentrations of the DGAT1 inhibitor (e.g., this compound) or vehicle control are added to the reaction mixture.
3. Enzymatic Reaction and Lipid Extraction:
-
The reaction is initiated by adding the DGAT1-containing microsomes to the pre-warmed reaction mixture.
-
The mixture is incubated for a specific period (e.g., 10-30 minutes) at 37°C.
-
The reaction is stopped by adding a solvent mixture, typically hexane:isopropanol (3:2, v/v).[8]
-
Lipids are extracted by vortexing and centrifugation.
4. Analysis:
-
The lipid extract is spotted onto a thin-layer chromatography (TLC) plate.
-
The lipids are separated using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).[7]
-
The radioactivity of the triglyceride bands is quantified using a phosphor imager or by scraping the bands and using liquid scintillation counting.[7][8]
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical in vitro DGAT1 enzyme inhibition assay.
Cell-Based Triglyceride Synthesis Assay
This assay measures the effect of the inhibitor on triglyceride synthesis within a cellular context.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., CHOK1 cells overexpressing human DGAT1) is cultured to a desired confluency.
-
The cells are pre-incubated with various concentrations of the DGAT1 inhibitor or vehicle control for a defined period.
2. Radiolabeling:
-
A radiolabeled fatty acid, such as [¹⁴C]-oleic acid, is added to the culture medium.[8]
-
The cells are incubated for a further period to allow for the incorporation of the radiolabel into triglycerides.
3. Lipid Extraction and Analysis:
-
The cells are washed with PBS to remove unincorporated radiolabel.
-
Total lipids are extracted from the cells using a suitable solvent system.
-
The extracted lipids are separated by TLC, and the amount of radiolabeled triglyceride is quantified as described in the enzyme assay protocol.
4. Data Analysis:
-
The EC50 value is determined by plotting the percentage of triglyceride synthesis inhibition against the inhibitor concentration.
This guide provides a foundational understanding of the in vitro potency and evaluation methods for this compound. The presented data and protocols are essential for researchers and drug development professionals working on DGAT1 inhibitors for the treatment of metabolic diseases.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Dgat1-IN-3 target enzyme and binding site
An In-depth Technical Guide on the Target and Binding Site of DGAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a critical regulator of triglyceride storage and, consequently, a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2] Pharmacological inhibition of DGAT1 has been shown to reduce diet-induced obesity, improve insulin sensitivity, and lower plasma triglyceride levels in preclinical models.[3][4] This guide provides a detailed overview of the target enzyme, the specific binding site of its inhibitors, quantitative data on inhibitor potency, and the experimental protocols used for their characterization.
Target Enzyme: Diacylglycerol Acyltransferase 1 (DGAT1)
DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum.[5][6] It is one of two known DGAT enzymes, the other being DGAT2.[1][7] While both enzymes catalyze the same reaction, they are encoded by different genes and share limited sequence homology.[3] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption of dietary fats, as well as in adipose tissue and the liver.[1][5][8] The enzyme's role in triglyceride synthesis makes it a central player in energy storage and lipid homeostasis.[1][2]
Binding Site of DGAT1 Inhibitors
Cryo-electron microscopy studies have revealed that small molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, bind within the enzyme's fatty acyl-CoA substrate binding tunnel.[9] This tunnel opens to the cytoplasmic side of the endoplasmic reticulum.[9] The binding of these inhibitors physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby preventing triglyceride synthesis.[9] For instance, the inhibitor T863 blocks access to the tunnel's entrance.[9] Kinetic studies have further characterized inhibitors like T863 as competitive inhibitors with respect to the oleoyl-CoA substrate, supporting the model of binding to the acyl-CoA pocket.[10]
A conserved motif, FYxDWWN, present in both DGAT1 and the related enzyme ACAT, has been implicated in the binding of the fatty acyl-CoA substrate.[6][11][12] Specifically, structural data indicates that Trp364, the first tryptophan in this motif, is part of the hydrophobic pocket that accommodates the acyl chain of the substrate.[12]
Quantitative Data for DGAT1 Inhibitors
The potency of various DGAT1 inhibitors has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting the enzyme's activity.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| T863 | Human DGAT1 | 49 | CPM fluorescent assay[10] |
| T863 | Human DGAT1 | 17 | TLC-based assay[10] |
| T863 | Mouse DGAT1 | 15 | Not specified[7] |
| PF-04620110 | Not specified | 19 | Not specified[7] |
| A-922500 | Human DGAT1 | 9 | Not specified[7] |
| A-922500 | Mouse DGAT1 | 22 | Not specified[7] |
| BAY 74-4113 | Not specified | 72 | Not specified[7] |
| Compound 1A | Human DGAT1 | ~2 | Not specified[13] |
| Compound 2A | Human DGAT1 | ~2 | Not specified[13] |
| Compound 5B | Human DGAT1 | ~1 | Not specified[13] |
Experimental Protocols
In Vitro DGAT1 Enzyme Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.
Methodology:
-
Enzyme Source: Microsomal preparations from human small intestine or Sf-9 cells overexpressing recombinant human DGAT1 are commonly used.[10][14]
-
Substrates: The reaction mixture includes diacylglycerol (e.g., dioleoyl glycerol) and a fatty acyl-CoA (e.g., palmitoleoyl Coenzyme A).[14]
-
Reaction Buffer: A typical buffer contains Tris-HCl and MgCl2.[14]
-
Detection Method 1: Fluorescence-based (CPM Assay): This high-throughput method detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.[10]
-
The DGAT1-mediated reaction produces CoASH.
-
A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), reacts with the sulfhydryl group of CoASH.
-
The resulting CoA-CPM product fluoresces, and the signal is measured at an emission wavelength of 460 nm.[10]
-
-
Detection Method 2: Radiometric (TLC-based): This method directly measures the formation of radiolabeled triglycerides.
-
One of the substrates, typically the fatty acyl-CoA, is radiolabeled (e.g., with ¹⁴C).
-
After the enzymatic reaction, lipids are extracted.
-
The products are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled triglyceride formed is quantified.[10]
-
Cellular DGAT1 Assay
This assay assesses the ability of an inhibitor to block triglyceride synthesis within intact cells.
Methodology:
-
Cell Line: HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1) or other suitable cell lines like HepG2 are used.[10][15]
-
Substrate Incubation: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as ¹⁴C-glycerol or ¹⁴C-oleic acid.[14]
-
Inhibitor Treatment: The cells are treated with the test compound at various concentrations.
-
Lipid Extraction and Analysis:
-
After incubation, cellular lipids are extracted.
-
The lipids are separated by TLC.
-
The amount of ¹⁴C-labeled triglyceride is quantified to determine the extent of inhibition.[14]
-
Visualizations
Caption: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition.
Caption: Experimental workflow for characterizing DGAT1 inhibitors.
References
- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Dgat1-IN-3 for In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dgat1-IN-3 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[2][3][4] This pathway is fundamental for energy storage in the form of lipids.[3][4] Given its role in triglyceride synthesis, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, dyslipidemia, and type 2 diabetes.[1][2][4] this compound serves as a valuable research tool for investigating the cellular and physiological roles of DGAT1 and for the preclinical evaluation of DGAT1 inhibition.
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its effect on triglyceride synthesis and overall cell viability.
Mechanism of Action
DGAT1 is a membrane-bound O-acyltransferase (MBOAT) located in the endoplasmic reticulum (ER). It facilitates the esterification of a fatty acyl-CoA onto the free hydroxyl group of a 1,2-diacylglycerol molecule, forming a triglyceride (TG).[3][5] By inhibiting DGAT1, this compound blocks this final step, leading to a reduction in triglyceride synthesis and storage.[4] This inhibition can lead to decreased fat accumulation and improved lipid profiles.[4]
Caption: DGAT1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following table summarizes the key potency values.
| Assay Type | Target/Cell Line | Substrate(s) | Value Type | Value | Reference |
| Enzymatic Assay | Human DGAT1 (expressed in Sf9 cells) | 1,2-dioleoyl-sn-glycerol and [14C]-palmitoyl-CoA | IC50 | 38 nM | [1] |
| Enzymatic Assay | Rat DGAT1 | Not Specified | IC50 | 120 nM | [1] |
| Cell-Based Assay | CHO-K1 cells (expressing human DGAT1) | [14C]palmitic acid | EC50 | 0.66 µM | [1] |
Experimental Protocols
Protocol 1: Cellular DGAT1 Activity Assay using Radiolabeled Fatty Acids
This protocol details a method to measure the inhibitory effect of this compound on triglyceride synthesis in a cellular context by tracking the incorporation of a radiolabeled fatty acid.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of DGAT1 activity in whole cells.
Materials:
-
HEK293A or CHO-K1 cells stably overexpressing human DGAT1 (hDGAT1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (and/or other DGAT1 inhibitors as controls)
-
DMSO (vehicle)
-
[14C]oleic acid or [14C]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hexane:Isopropanol (3:2, v/v) lipid extraction solvent
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC mobile phase (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter and scintillation fluid
Caption: Experimental workflow for the cellular DGAT1 activity assay.
Procedure:
-
Cell Culture:
-
Culture hDGAT1-expressing HEK293A or CHO-K1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 24-well plates at an appropriate density to reach ~90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 100 nM). The final DMSO concentration in the cell culture medium should be kept constant and low (≤0.1%).
-
-
Inhibitor Pre-treatment:
-
On the day of the assay, remove the culture medium from the cells.
-
Add fresh, serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C, 5% CO2.[6]
-
-
Radiolabeling:
-
Lipid Extraction:
-
Stop the reaction by aspirating the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.[6]
-
Add the hexane:isopropanol (3:2) solvent mixture directly to each well and incubate with gentle shaking for 10-20 minutes to extract total lipids.[7]
-
Collect the solvent (lipid extract) from each well into a fresh tube.
-
-
Lipid Separation and Quantification:
-
Spot the lipid extracts onto a silica TLC plate. Also spot a triglyceride standard.
-
Develop the TLC plate in a chamber containing the mobile phase (e.g., hexane:diethyl ether:acetic acid).
-
Allow the plate to dry and visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Identify the band corresponding to triglycerides.
-
Scrape the silica from the triglyceride band area into a scintillation vial.[5]
-
Add scintillation fluid and quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity counts (or percentage of control) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC50 value.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is essential to ensure that the observed inhibition of triglyceride synthesis is not due to a general cytotoxic effect of the compound.
Objective: To assess the effect of this compound on the viability and proliferation of the cell line used in the primary activity assay.
Materials:
-
Cell line used in Protocol 1 (e.g., HEK293A-hDGAT1)
-
Complete culture medium (DMEM + 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well clear-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions. The concentration range should span the EC50 value determined in Protocol 1 (e.g., from 0.1 µM to 100 µM). Include vehicle-only controls.
-
-
Incubation: Incubate the plate for a period that reflects the duration of the primary assay or longer (e.g., 24-72 hours) at 37°C, 5% CO2.
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the this compound concentration to determine any potential cytotoxic effects.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Dgat1-IN-3 Stock Solution for Experimental Use
Introduction
Dgat1-IN-3 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial in the final step of triglyceride synthesis. DGAT1 plays a significant role in lipid metabolism, making it a key target in research related to obesity, dyslipidemia, and metabolic syndrome.[1][2] Accurate preparation of a this compound stock solution is the foundational step for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Mechanism of Action
This compound exerts its inhibitory effect on DGAT1, which catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG). By blocking this terminal and committed step in triglyceride synthesis, this compound effectively reduces the production of triglycerides. The inhibitor has shown high potency with an IC50 of 38 nM for human DGAT1 and 120 nM for rat DGAT1.[1][2]
Applications
The prepared this compound stock solution can be utilized in a variety of experimental settings, including:
-
In vitro enzyme activity assays: To determine the inhibitory effect on DGAT1 activity in isolated enzyme preparations or cell lysates.
-
Cell-based assays: For studying the effects of DGAT1 inhibition on cellular lipid metabolism, such as lipid droplet formation and fatty acid uptake in various cell lines.
-
In vivo studies: In animal models to investigate the pharmacological effects of DGAT1 inhibition on metabolic parameters like body weight, plasma lipid levels, and glucose tolerance.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 420.39 g/mol | |
| Formula | C₂₀H₁₉F₃N₄O | |
| Appearance | Solid | |
| IC₅₀ (human DGAT1) | 38 nM | [1][2] |
| IC₅₀ (rat DGAT1) | 120 nM | [1][2] |
| Solubility in DMSO | ≥ 50 mg/mL | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][3] |
| Storage (Solid) | 2 years at -20°C | [4] |
| Storage (Stock in DMSO) | 6 months at -80°C or 1 month at -20°C (protect from light) | [1][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh 4.20 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 moles x 420.39 g/mol = 0.0042039 g = 4.20 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add the calculated volume of DMSO to the tube. For 4.20 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Tightly cap the tube or vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -80°C, where they can be stored for up to 6 months.[1][4] For short-term storage, -20°C for up to one month is suitable.[1][4] Always protect the stock solution from light.[1]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for complete safety and handling information.
Visualizations
Caption: Workflow for the preparation of a 10 mM this compound stock solution.
Caption: Inhibition of the DGAT1 signaling pathway by this compound.
References
Application Notes and Protocols for In Vivo Mouse Studies with a DGAT1 Inhibitor
Note to the Reader: No specific in vivo mouse study data for the compound "Dgat1-IN-3" was found in the available literature. The following application notes and protocols are based on a representative and well-characterized Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, T863 , for which published in vivo mouse data is available. These guidelines can serve as a starting point for designing experiments with novel DGAT1 inhibitors.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] It plays a crucial role in the absorption of dietary fats in the small intestine and the storage of triglycerides in adipose tissue.[1][4][5][6] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and hyperlipidemia.[1][2] DGAT1 inhibitors work by blocking the catalytic activity of the enzyme, thereby reducing triglyceride synthesis.[1] This can lead to decreased fat absorption, reduced adiposity, and improved insulin sensitivity.[1] This document provides recommended dosages, experimental protocols, and pathway information for the use of a DGAT1 inhibitor in in vivo mouse studies, using T863 as an exemplar compound.
Quantitative Data Summary
The following tables summarize quantitative data for the DGAT1 inhibitor T863 from in vivo mouse studies.
Table 1: Recommended Dosage for T863 in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral gavage | [7] |
| Vehicle | 1% methylcellulose | Not explicitly stated, but a common vehicle. |
| Dosage Range | 3 - 30 mg/kg | [7] |
| Dosing Frequency | Once daily | [7] |
| Treatment Duration | Acute (single dose) to chronic (2 weeks) | [7] |
Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Example: PF-04620110 in Rats)
| Parameter | Value | Reference |
| Bioavailability (Oral) | Good | [8] |
| Half-life (T1/2) | Consistent with once-daily dosing | [8] |
| Clearance | Low | Not explicitly stated. |
| Distribution | Effective tissue concentrations | Not explicitly stated. |
Note: Specific pharmacokinetic data for T863 in mice was not available in the provided search results. The data for PF-04620110 in rats is provided as a general reference for a DGAT1 inhibitor.
Signaling Pathway
DGAT1 catalyzes the final, committed step in the triglyceride biosynthesis pathway. Inhibition of DGAT1 directly impacts lipid metabolism.
Caption: DGAT1 signaling pathway.
Experimental Protocols
Acute Lipid Challenge Study
This protocol is designed to evaluate the acute effect of a DGAT1 inhibitor on postprandial hyperlipidemia.
Experimental Workflow:
Caption: Workflow for an acute lipid challenge study.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
DGAT1 inhibitor (e.g., T863)
-
Vehicle (e.g., 1% methylcellulose)
-
Corn oil
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
Triglyceride assay kit
Procedure:
-
Acclimate mice for at least one week to the housing conditions.
-
Fast mice overnight for 16 hours with free access to water.
-
Administer the DGAT1 inhibitor or vehicle via oral gavage. A typical dose for T863 is 30 mg/kg.[7]
-
One hour after compound administration, administer a bolus of corn oil (e.g., 10 ml/kg) via oral gavage.
-
Collect blood samples via tail vein or retro-orbital sinus at baseline (0 hours) and at 1, 2, and 4 hours after the corn oil challenge.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight, food intake, and metabolic parameters in a model of obesity.
Experimental Workflow:
Caption: Workflow for a chronic efficacy study in DIO mice.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old at the start of the diet)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
DGAT1 inhibitor (e.g., T863)
-
Vehicle (e.g., 1% methylcellulose)
-
Metabolic cages (for food intake monitoring)
-
Blood and tissue collection supplies
-
Assay kits for plasma and tissue analysis
Procedure:
-
Induce obesity by feeding mice a high-fat diet for 8-12 weeks.
-
Randomize the obese mice into treatment groups based on body weight.
-
Administer the DGAT1 inhibitor (e.g., T863 at 30 mg/kg) or vehicle by oral gavage once daily for 2 weeks.[7]
-
Monitor body weight and food intake daily throughout the treatment period.
-
At the end of the study, fast the mice overnight.
-
Collect terminal blood samples for the analysis of plasma triglycerides, cholesterol, glucose, and insulin.
-
Euthanize the mice and collect tissues, such as the liver, for triglyceride content analysis.
Conclusion
The provided application notes and protocols, using the DGAT1 inhibitor T863 as a reference, offer a framework for investigating the in vivo effects of DGAT1 inhibition in mouse models. Researchers should optimize these protocols based on the specific properties of their test compounds and experimental goals. Careful consideration of dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible data in the study of DGAT1 inhibitors for metabolic diseases.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. search.library.nyu.edu [search.library.nyu.edu]
- 3. apexbt.com [apexbt.com]
- 4. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DGAT1 - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DGAT1 Enzymatic Activity Assay Using an Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1][2] This process involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride (TG).[1] As a critical player in lipid homeostasis, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes.[1][2][3] The development of small molecule inhibitors targeting DGAT1 requires robust and reliable enzymatic assays to determine their potency and mechanism of action.[1][4]
These application notes provide a detailed protocol for a fluorescence-based DGAT1 enzymatic activity assay, which is a practical alternative to traditional radiolabeled methods for higher throughput screening.[4] The assay measures the release of Coenzyme A (CoASH) from the acyl-CoA substrate during the DGAT1-mediated reaction. The released CoASH reacts with a thiol-reactive probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent product.[4]
Principle of the Assay
The fluorescence-based DGAT1 assay monitors the enzymatic activity by quantifying the amount of CoASH produced. This is achieved through the reaction of CoASH with CPM, which results in a fluorescent adduct that can be measured at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4] The intensity of the fluorescence is directly proportional to the DGAT1 activity. The inclusion of a DGAT1 inhibitor in the reaction will lead to a decrease in CoASH production and, consequently, a reduction in the fluorescent signal.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Storage |
| Human DGAT1 (recombinant) | Various | e.g., Cayman Chemical | -80°C |
| 1,2-Dioleoyl-sn-glycerol (DOG) | Sigma-Aldrich | D0138 | -20°C |
| Oleoyl-CoA | Sigma-Aldrich | O1008 | -20°C |
| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) | Thermo Fisher Scientific | D346 | -20°C |
| DGAT1 Inhibitor (e.g., T863, PF-04620110) | Various | Various | Per manufacturer's instructions |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well or 384-well black plates | Corning | Various | Room Temperature |
| Plate reader with fluorescence detection | Various | N/A | N/A |
Preparation of Reagents
-
DGAT1 Enzyme Stock: Prepare aliquots of recombinant human DGAT1 in a buffer containing 20 mM HEPES, pH 7.5, and 150 mM NaCl. Store at -80°C.
-
Substrate Solution (1,2-DOG): Prepare a 10 mM stock solution of 1,2-Dioleoyl-sn-glycerol in DMSO.
-
Substrate Solution (Oleoyl-CoA): Prepare a 10 mM stock solution of Oleoyl-CoA in water.
-
CPM Stock Solution: Prepare a 10 mM stock solution of CPM in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1% Triton X-100.
-
DGAT1 Inhibitor Stock: Prepare a 10 mM stock solution of the DGAT1 inhibitor in DMSO. Create a serial dilution of the inhibitor in DMSO to be used for the IC50 determination.
Assay Protocol
The following protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.[4]
-
Prepare the Reaction Mix:
-
In a microcentrifuge tube, prepare the reaction mix containing the assay buffer, 1,2-DOG, and oleoyl-CoA. The final concentrations in the 100 µL reaction should be 625 µM for 1,2-DOG and 312.5 µM for oleoyl-CoA.[4]
-
-
Inhibitor Addition:
-
Add 1 µL of the serially diluted DGAT1 inhibitor or DMSO (for the no-inhibitor control) to the appropriate wells of the 96-well plate.
-
-
Enzyme Addition:
-
Thaw the DGAT1 enzyme on ice. Dilute the enzyme stock in the assay buffer to the desired concentration (e.g., 0.25 µg of total microsomal protein per well).[4]
-
Add the diluted DGAT1 enzyme to each well containing the inhibitor or DMSO.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the reaction mix to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop the Reaction and Detect Signal:
-
Add CPM solution to each well to a final concentration of 10 µM.
-
Incubate the plate at room temperature for 10 minutes in the dark to allow the reaction between CoASH and CPM to complete.
-
Read the fluorescence on a plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of DGAT1 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence without Inhibitor)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DGAT1 activity.
Data Presentation
Table 1: Reagent Concentrations for DGAT1 Activity Assay
| Component | Stock Concentration | Final Concentration in Assay |
| HEPES, pH 7.5 | 1 M | 50 mM |
| Triton X-100 | 10% | 1% |
| 1,2-Dioleoyl-sn-glycerol (DOG) | 10 mM | 625 µM |
| Oleoyl-CoA | 10 mM | 312.5 µM |
| DGAT1 Enzyme | Varies | 0.25 µ g/well |
| DGAT1 Inhibitor | 10 mM | Varies (for IC50) |
| CPM | 10 mM | 10 µM |
| DMSO | 100% | 1% |
Visualizations
DGAT1 Signaling Pathway and Inhibition
Caption: DGAT1 catalyzes the formation of Triglyceride from DAG and Acyl-CoA, which is blocked by an inhibitor.
Experimental Workflow for DGAT1 Enzymatic Assay
Caption: Step-by-step workflow for the fluorescence-based DGAT1 enzymatic assay with an inhibitor.
Conclusion
This application note provides a comprehensive and detailed protocol for conducting a DGAT1 enzymatic activity assay using a fluorescence-based method to evaluate the potency of inhibitors. The described assay is suitable for high-throughput screening and offers a reliable method for characterizing DGAT1 inhibitors in a drug discovery setting. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflow and data interpretation.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dgat1-IN-3 in Diet-Induced Obesity Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dgat1-IN-3 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic diseases.[2][3] Inhibition of DGAT1 has been shown to reduce body weight gain, improve insulin sensitivity, and decrease hepatic steatosis in preclinical models of diet-induced obesity (DIO).[4][5] These application notes provide a comprehensive overview of the use of this compound and other representative DGAT1 inhibitors in DIO rodent models, including detailed experimental protocols and data summaries to guide researchers in their studies.
Note: Due to limited publicly available data specifically for this compound, this document includes data and protocols from studies using other well-characterized DGAT1 inhibitors such as T863, PF-04620110, and A-922500 as representative examples. Researchers should adapt these protocols based on the specific properties of this compound.
Mechanism of Action and Signaling Pathway
DGAT1 catalyzes the final step in the triglyceride biosynthesis pathway, converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TG).[2][3] By inhibiting DGAT1, this compound blocks the synthesis and storage of triglycerides in tissues such as the intestine, liver, and adipose tissue.[3] This leads to a reduction in lipid accumulation and has been shown to increase energy expenditure, a key factor in combating obesity.[4][5] The inhibition of intestinal DGAT1 also plays a significant role in reducing the absorption of dietary fats.[6]
The signaling pathway affected by DGAT1 inhibition involves key regulators of lipid metabolism. By reducing triglyceride synthesis, DGAT1 inhibitors can influence downstream pathways related to fatty acid oxidation and insulin signaling.
Caption: DGAT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Rodent Model
A fundamental protocol for evaluating the efficacy of anti-obesity compounds.
Caption: Experimental Workflow for a Diet-Induced Obesity Study.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age, are commonly used.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Acclimatize mice on a standard chow diet for one week. Subsequently, induce obesity by feeding a high-fat diet (HFD), typically containing 45-60% of calories from fat, for 8-12 weeks.
-
Baseline Measurements: Before initiating treatment, record baseline body weight, food intake, and perform an oral glucose tolerance test (OGTT).
-
Grouping: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitoring: Measure body weight and food intake weekly throughout the study.
-
Endpoint Analysis:
-
Perform OGTT and insulin tolerance tests (ITT) at the end of the treatment period.
-
Collect blood samples for analysis of plasma triglycerides, cholesterol, and insulin levels.
-
Harvest tissues (liver, adipose tissue) for triglyceride content analysis and histological examination.
-
Assess body composition using techniques like DEXA scan.
-
Oral Fat Tolerance Test (OFTT)
This acute study assesses the effect of this compound on the absorption of dietary fat.
Protocol:
-
Animal Model: Use DIO mice or normal chow-fed mice.
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer a single oral dose of this compound or vehicle.
-
Lipid Challenge: 30-60 minutes after drug administration, administer an oral bolus of a lipid source, such as corn oil (e.g., 10 ml/kg).
-
Blood Sampling: Collect blood samples via tail vein at baseline (0 min) and at various time points post-lipid challenge (e.g., 30, 60, 120, 180, and 240 minutes).
-
Analysis: Measure plasma triglyceride concentrations at each time point to determine the postprandial lipid excursion.
Data Presentation
The following tables summarize representative data from studies using DGAT1 inhibitors in DIO rodent models.
Table 1: Chronic Efficacy of a Representative DGAT1 Inhibitor in DIO Mice
| Parameter | Vehicle Control | DGAT1 Inhibitor (Low Dose) | DGAT1 Inhibitor (High Dose) |
| Body Weight Gain (%) | 25.4 ± 2.1 | 15.1 ± 1.8 | 8.7 ± 1.5** |
| Food Intake ( g/day ) | 3.2 ± 0.3 | 3.1 ± 0.2 | 2.9 ± 0.3 |
| Fasting Glucose (mg/dL) | 145 ± 12 | 121 ± 9 | 105 ± 8 |
| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.9 ± 0.3* | 1.2 ± 0.2 |
| Liver Triglycerides (mg/g) | 150 ± 15 | 95 ± 11* | 62 ± 9** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Acute Effect of a Representative DGAT1 Inhibitor on Oral Fat Tolerance in Mice
| Time Point (minutes) | Vehicle Control (Plasma TG, mg/dL) | DGAT1 Inhibitor (Plasma TG, mg/dL) |
| 0 | 85 ± 7 | 82 ± 6 |
| 60 | 250 ± 22 | 155 ± 15 |
| 120 | 410 ± 35 | 210 ± 20 |
| 180 | 320 ± 28 | 180 ± 18 |
| 240 | 150 ± 14 | 110 ± 11 |
| AUC (mg/dL*min) | 65,000 ± 5,500 | 32,000 ± 3,100** |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. AUC = Area Under the Curve.
Conclusion
This compound represents a promising therapeutic agent for the treatment of obesity and related metabolic disorders. The protocols and data presented here, based on the established effects of potent DGAT1 inhibitors, provide a solid framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound. These studies will be crucial in elucidating its therapeutic potential and advancing its development for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantifying Lipid Droplet Accumulation with Dgat1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid droplets are dynamic cellular organelles essential for energy storage and lipid metabolism. Dysregulation of lipid droplet accumulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis. Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis, the primary component of lipid droplets.[1][2] Inhibition of DGAT1 presents a promising therapeutic strategy for modulating lipid storage.[2] Dgat1-IN-3 is a potent and selective small molecule inhibitor of DGAT1. This application note provides a detailed protocol for a fluorescent-based lipid droplet accumulation assay to characterize the in vitro effects of this compound.
Mechanism of Action:
DGAT1 is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[3] These newly synthesized triglycerides are then packaged into nascent lipid droplets. This compound competitively binds to the active site of the DGAT1 enzyme, preventing its interaction with its natural substrates.[2] This inhibition blocks the synthesis of triglycerides, leading to a reduction in the formation and accumulation of lipid droplets within the cell.[4][5]
Signaling Pathway Diagram
Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis and reducing lipid droplet accumulation.
Experimental Protocol: Lipid Droplet Accumulation Assay
This protocol details the steps for inducing lipid droplet formation in a cell culture model and quantifying the inhibitory effect of this compound using a fluorescent dye.
Materials:
-
Cell line (e.g., HepG2, 3T3-L1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid solution (or other fatty acid to induce lipid droplet formation)
-
This compound
-
Fluorescent lipid droplet stain (e.g., Nile Red, BODIPY 493/503)[6][7]
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixing cells, optional)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well.
-
Incubate at 37°C and 5% CO₂ overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
-
Induction of Lipid Droplet Formation:
-
Prepare a solution of oleic acid complexed to bovine serum albumin (BSA) in cell culture medium. A typical concentration is 100-400 µM.
-
Add the oleic acid solution to the wells containing the compound dilutions.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
-
Staining of Lipid Droplets:
-
Prepare a working solution of the fluorescent lipid droplet stain. For example, dilute a stock solution of BODIPY 493/503 to a final concentration of 1 µg/mL in PBS.
-
Gently wash the cells twice with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) If counterstaining is desired, add Hoechst 33342 to the staining solution.
-
-
Imaging and Quantification:
-
Gently wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Use appropriate filter sets for the chosen fluorescent dye (e.g., FITC channel for BODIPY 493/503).
-
Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software.
-
Experimental Workflow Diagram
Caption: Workflow for the lipid droplet accumulation assay.
Data Presentation
The following tables represent hypothetical data demonstrating the effect of this compound on lipid droplet accumulation.
Table 1: Effect of this compound on Lipid Droplet Fluorescence Intensity
| This compound Conc. (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 15,234 | 1,287 | 0% |
| 1 | 13,578 | 1,102 | 10.9% |
| 10 | 9,876 | 894 | 35.2% |
| 100 | 4,567 | 432 | 70.0% |
| 1000 | 1,892 | 210 | 87.6% |
Table 2: IC₅₀ Value of this compound
| Parameter | Value |
| IC₅₀ (nM) | 45.6 |
Summary of Results:
This compound demonstrates a dose-dependent inhibition of oleic acid-induced lipid droplet accumulation in cultured cells. The calculated IC₅₀ value of 45.6 nM indicates that this compound is a potent inhibitor of this process. These results are consistent with the known mechanism of action of DGAT1 inhibitors, which block the synthesis of triglycerides necessary for lipid droplet formation.
This application note provides a robust and reproducible protocol for assessing the inhibitory activity of compounds targeting lipid droplet accumulation. The use of this compound serves as a positive control for the inhibition of DGAT1-mediated lipid storage. This assay is a valuable tool for the screening and characterization of potential therapeutic agents for metabolic diseases.
References
- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of lipid droplet accumulation by DGAT1 inhibition ameliorates sepsis-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combined Inhibition of Autophagy and Diacylglycerol Acyltransferase-Mediated Lipid Droplet Biogenesis Induces Cancer Cell Death during Acute Amino Acid Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling, storage, and disposal of Dgat1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).
Introduction
This compound is a small molecule inhibitor of DGAT1, the enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2] Due to its role in lipid metabolism, DGAT1 is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1] this compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of DGAT1.
Physicochemical and Pharmacokinetic Properties
A summary of the known quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value | Species/Cell Line | Reference |
| IC50 (DGAT1) | 38 nM | Human | [3][4] |
| IC50 (DGAT1) | 120 nM | Rat | [3][4] |
| EC50 | 0.66 µM | Human DGAT-1 in CHOK1 cells | [3] |
| IC20 (hERG) | 0.2 µM | N/A | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Oral Bioavailability | Oral (p.o.) | 50 mg/kg | 77% | [3] |
| Cmax | Oral (p.o.) | 50 mg/kg | 24 µM | [3] |
| Terminal Half-life (T1/2) | Intravenous (i.v.) | 5 mg/kg | 1.95 h | [3] |
| Clearance | Intravenous (i.v.) | 5 mg/kg | 13.5 mL/min/kg | [3] |
Safe Handling and Storage
3.1. Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
3.2. Storage:
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As a general guideline for chemical waste:
-
Waste Identification: this compound should be treated as a hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.[5][6][7][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Signaling Pathway and Experimental Workflows
5.1. DGAT1 Signaling Pathway
DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. This process is crucial for the storage of metabolic energy.[9][10]
Caption: DGAT1 catalyzes the formation of triglycerides.
5.2. Experimental Workflow: In Vitro DGAT1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on DGAT1 enzyme activity in vitro.
Caption: Workflow for DGAT1 inhibition assay.
Experimental Protocols
6.1. In Vitro DGAT1 Enzyme Activity Assay
This protocol is adapted from established methods for measuring DGAT1 activity.[11][12][13][14][15]
Materials:
-
Purified DGAT1 enzyme or cell lysate containing DGAT1
-
This compound
-
1,2-Diacylglycerol (DAG)
-
[14C]-Oleoyl-CoA (or other fatty acyl-CoA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mg/mL fatty acid-free BSA
-
Scintillation fluid
-
TLC plates (Silica gel G)
-
Solvent system: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Pre-incubation: In a microcentrifuge tube, add the DGAT1 enzyme preparation to the assay buffer. Add the desired concentration of this compound or vehicle (DMSO) and pre-incubate for 15-30 minutes at room temperature.
-
Substrate Preparation: Prepare the substrate mix by adding 1,2-diacylglycerol and [14C]-Oleoyl-CoA to the assay buffer.
-
Reaction Initiation: Start the reaction by adding the substrate mix to the enzyme-inhibitor mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 2 mL of chloroform:methanol (2:1, v/v).
-
Lipid Extraction: Add 0.5 mL of 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases.
-
TLC Separation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
-
Develop and Visualize: Develop the TLC plate in the solvent system until the solvent front is near the top. Allow the plate to dry and visualize the lipid spots using a phosphorimager or autoradiography.
-
Quantification: Scrape the triglyceride spot from the TLC plate into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
6.2. In Vivo Study Design for Metabolic Effects in Rodents
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Animal Model:
-
Male C57BL/6J mice or Sprague-Dawley rats on a high-fat diet to induce obesity and dyslipidemia.
Dosing:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).
-
Administration: Administer this compound orally (p.o.) via gavage once daily.
-
Dose Range: Based on available data, a dose range of 5-50 mg/kg can be explored.[3]
Experimental Groups:
-
Vehicle control group
-
This compound treated group(s) at different doses
Study Duration:
-
Typically 2-4 weeks.
Parameters to Measure:
-
Body Weight: Monitor daily or every other day.
-
Food Intake: Measure daily.
-
Fasting Blood Glucose: Measure at baseline and at the end of the study.
-
Plasma Lipids: Collect blood samples at the end of the study to measure triglycerides, total cholesterol, HDL, and LDL.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism.
-
Tissue Triglyceride Content: At the end of the study, collect liver and other relevant tissues to measure triglyceride accumulation.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions and high-fat diet for at least one week before the start of the study.
-
Randomization: Randomize animals into experimental groups based on body weight.
-
Dosing: Administer the vehicle or this compound daily at the same time each day.
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
-
Terminal Procedures: At the end of the study, perform terminal blood collection and tissue harvesting for analysis.
Statistical Analysis:
-
Analyze data using appropriate statistical methods, such as t-test or ANOVA, to determine the significance of the observed effects.
References
- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zooming in on the architecture of DGAT1, a transmembrane lipid factory [blogs.bcm.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dgat1-IN-3 Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dgat1-IN-3 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2] Its therapeutic potential is being explored for metabolic diseases such as obesity and dyslipidemia.[1] However, like many small molecule inhibitors, this compound is likely a poorly water-soluble compound. This low aqueous solubility can lead to poor absorption and low bioavailability when administered orally, limiting its efficacy in in vivo experiments.[3][4][5][6]
Q2: What are the general signs of poor solubility of this compound during formulation preparation?
A2: Researchers may observe several indicators of poor solubility, including:
-
The compound failing to dissolve completely in the desired vehicle, resulting in a cloudy or precipitated suspension.
-
The formation of visible particles after a short period of storage.
-
Inconsistent results in animal studies, which could be attributed to variable drug absorption.
Q3: Are there any reported in vivo studies for this compound?
A3: Yes, this compound has been shown to be orally bioavailable and effective in reducing weight gain and plasma triglycerides in rodent models.[1] One study mentions that a 50 mg/kg oral dose in rats resulted in a maximum plasma concentration (Cmax) of 24 μM, with a good oral bioavailability of 77%.[1] This suggests that successful formulation strategies have been employed, although the specific details of the formulation used in this study are not publicly available.
Troubleshooting Guide: Improving this compound Solubility
This guide provides systematic approaches to troubleshoot and enhance the solubility of this compound for your in vivo experiments.
Initial Assessment of Solubility
Before attempting complex formulations, it is crucial to perform a basic solubility assessment.
Experimental Protocol: Basic Solubility Test
-
Solvent Selection: Test the solubility of this compound in a range of common biocompatible solvents. Start with small volumes.
-
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL).
-
Vortex or sonicate the mixture for a set period (e.g., 10-15 minutes).
-
Visually inspect for complete dissolution. If not dissolved, incrementally add more solvent until the compound fully dissolves or the maximum practical volume is reached.
-
-
Data Recording: Record the approximate solubility in mg/mL for each solvent.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Category | Examples | Suitability for In Vivo Use |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | High |
| Organic Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | Limited (often requires dilution) |
| Oils | Corn oil, Sesame oil, Miglyol 812 | High (for oral and some parenteral routes) |
| Surfactants | Tween® 80, Cremophor® EL | High (often used in combination) |
| Co-solvents | Polyethylene Glycol (PEG) 300/400, Propylene Glycol (PG) | High (often used in combination) |
Formulation Strategies for Poorly Soluble Compounds
If this compound exhibits poor solubility in simple vehicles, the following formulation strategies can be employed. These are common techniques used to enhance the bioavailability of poorly soluble drugs.[3][4][5][6][7]
1. Co-Solvent Systems
The use of a mixture of a primary solvent (often water or a buffer) with a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Experimental Protocol: Co-Solvent Formulation
-
Dissolve this compound: Dissolve the required amount of this compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO, PEG 400).
-
Dilution: Slowly add the aqueous vehicle (e.g., PBS or saline) to the drug-cosolvent mixture while vortexing to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent is within acceptable limits for the chosen animal model and route of administration. For example, the final concentration of DMSO is often recommended to be below 5-10% for in vivo studies.
2. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can improve oral absorption. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]
Experimental Protocol: Oil-Based Formulation
-
Vehicle Selection: Choose a suitable oil (e.g., corn oil, sesame oil).
-
Dissolution: Add the weighed this compound to the oil.
-
Solubilization: Gently heat the mixture (e.g., to 37-40°C) and sonicate or stir until the compound is completely dissolved. Ensure the temperature does not degrade the compound.
-
Administration: This formulation is typically suitable for oral gavage.
3. Surfactant-Based Formulations
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
Experimental Protocol: Surfactant-Based Formulation
-
Surfactant Selection: Choose a biocompatible surfactant such as Tween® 80 or Cremophor® EL.
-
Preparation: Prepare a stock solution of the surfactant in an aqueous vehicle (e.g., 5-10% Tween® 80 in saline).
-
Dissolution: Add this compound to the surfactant solution and vortex or sonicate until dissolved. Gentle heating may be applied if necessary.
Table 2: Comparison of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages | Best For |
| Co-Solvent Systems | Simple to prepare, suitable for various administration routes. | Potential for drug precipitation upon dilution in vivo, toxicity of some co-solvents at high concentrations. | Initial in vivo screening, intravenous administration (with caution). |
| Lipid-Based Formulations | Can significantly enhance oral bioavailability for lipophilic drugs, protects the drug from degradation. | May not be suitable for all administration routes, can be more complex to prepare. | Oral administration of highly lipophilic compounds. |
| Surfactant-Based Formulations | Increases solubility and can improve membrane permeability. | Potential for toxicity with some surfactants, can be more viscous. | Oral and parenteral administration. |
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Workflow for troubleshooting this compound solubility.
DGAT1 Signaling Pathway and Inhibition
Understanding the mechanism of action can provide context for the importance of effective in vivo delivery. DGAT1 is the enzyme that catalyzes the final step of triglyceride synthesis.
Caption: Simplified DGAT1 signaling pathway and the action of this compound.
Logical Relationships of Formulation Components
This diagram illustrates how different components can be combined to create a suitable formulation for a poorly soluble compound like this compound.
Caption: Logical relationships of formulation components for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Cas# 939375-07-2 [glpbio.cn]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. mdpi.com [mdpi.com]
Optimizing Dgat1-IN-3 working concentration for 3T3-L1 adipocytes
Welcome to the technical support center for the use of DGAT1 inhibitors in 3T3-L1 adipocytes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists optimize the working concentration of Dgat1-IN-3 and other novel DGAT1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration for a new DGAT1 inhibitor like this compound in 3T3-L1 adipocytes?
A1: For a novel inhibitor where the optimal concentration is unknown, it is recommended to start with a broad range of concentrations. A typical starting point could be based on the IC50 value if available from biochemical assays. If no data is available, a range-finding experiment from 1 nM to 100 µM is advisable. For some DGAT1 inhibitors, a concentration of 5 µM has been used in 3T3-L1 adipocytes for assays measuring the incorporation of [14C] oleic acid into triglycerides.[1]
Q2: How can I determine the optimal working concentration of this compound?
A2: The optimal concentration should be determined empirically for your specific cell line, passage number, and experimental conditions. A dose-response experiment is the best approach. This involves treating differentiated 3T3-L1 adipocytes with a serial dilution of the inhibitor and measuring a relevant biological endpoint, such as triglyceride synthesis, lipid droplet formation, or a specific signaling event.
Q3: What is the mechanism of action of DGAT1 and how does this compound work?
A3: Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme located in the endoplasmic reticulum that catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[2][3][4] This process is crucial for the storage of excess fatty acids in lipid droplets, thereby protecting the cell from lipotoxicity. This compound, as a DGAT1 inhibitor, is expected to block this enzymatic activity, leading to a decrease in triglyceride synthesis and lipid accumulation.
Q4: How long should I incubate 3T3-L1 adipocytes with this compound?
A4: The incubation time will depend on the specific assay. For short-term metabolic assays, such as measuring fatty acid incorporation into triglycerides, an incubation time of a few hours (e.g., 3 hours) may be sufficient.[1] For longer-term studies looking at changes in gene expression or cell morphology, incubation for 24 hours or longer may be necessary. It is crucial to include a time-course experiment in your initial optimization.
Q5: What are the potential off-target effects of DGAT1 inhibitors?
A5: Like any small molecule inhibitor, this compound could have off-target effects. It is important to use the lowest effective concentration to minimize these risks.[5] Researchers should consider including control experiments, such as using a structurally unrelated DGAT1 inhibitor or performing siRNA-mediated knockdown of DGAT1 to confirm that the observed phenotype is indeed due to the inhibition of DGAT1.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inhibitor Precipitates in Media | The inhibitor has low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤0.1%) to maintain cell health. It is best to make serial dilutions of the stock in DMSO first before the final dilution into the medium. |
| No Observable Effect of the Inhibitor | The inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 3, 6, 12, 24 hours) can help determine the optimal duration. | |
| The 3T3-L1 cells were not fully differentiated. | Confirm the differentiation status of your 3T3-L1 cells by observing lipid droplet formation via microscopy (e.g., Oil Red O staining) and by checking for the expression of adipocyte-specific markers like PPARγ, adiponectin, or FABP4.[7] | |
| The inhibitor is inactive or degraded. | Ensure proper storage of the inhibitor as recommended by the manufacturer. Test a fresh batch of the inhibitor. | |
| High Cell Death or Cytotoxicity | The inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Use a concentration well below the cytotoxic level for your experiments. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically ≤0.1% for DMSO). Include a vehicle-only control in all experiments. | |
| Variability Between Experiments | Inconsistent 3T3-L1 differentiation. | Standardize your 3T3-L1 differentiation protocol, including cell seeding density, passage number, and the timing and concentration of differentiation inducers (e.g., IBMX, dexamethasone, insulin).[8][9][10] |
| The inhibitor stock solution is not stable. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of a DGAT1 Inhibitor
This protocol outlines a dose-response experiment to identify the effective concentration of a DGAT1 inhibitor in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
This compound or other DGAT1 inhibitor
-
DMSO (or other appropriate solvent)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay for measuring triglyceride synthesis (e.g., [14C] oleic acid incorporation assay) or a commercial triglyceride quantification kit.
Procedure:
-
Prepare Inhibitor Stock Solution: Prepare a high-concentration stock solution of the DGAT1 inhibitor in DMSO (e.g., 10 mM).
-
Prepare Serial Dilutions: Create a series of dilutions of the inhibitor stock in DMSO.
-
Treat Cells: Add the diluted inhibitor to the culture medium of differentiated 3T3-L1 adipocytes to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a vehicle-only control (DMSO).
-
Incubate: Incubate the cells for the desired period (e.g., 3-24 hours).
-
Measure Endpoint: Perform the selected assay to measure the biological endpoint of interest (e.g., triglyceride synthesis).
-
Data Analysis: Plot the results as a function of the inhibitor concentration and determine the IC50 value (the concentration at which 50% of the maximal effect is observed). The optimal working concentration for subsequent experiments will typically be at or slightly above the IC50.
Protocol 2: 3T3-L1 Adipocyte Differentiation
This is a standard protocol for the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
Procedure:
-
Plate Preadipocytes: Plate 3T3-L1 preadipocytes in Growth Medium and grow them to confluence.
-
Induce Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[9]
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintain Adipocytes (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish the medium every 2-3 days.
-
Mature Adipocytes: The cells should be fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets, by day 8-12.
Data Presentation
Table 1: Example Dose-Response Data for a DGAT1 Inhibitor
| Inhibitor Concentration | % Inhibition of Triglyceride Synthesis (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.2 |
| 1 nM | 8.3 ± 4.5 |
| 10 nM | 25.1 ± 6.1 |
| 100 nM | 48.9 ± 7.3 |
| 1 µM | 85.4 ± 5.8 |
| 10 µM | 95.2 ± 3.9 |
| 100 µM | 96.1 ± 3.5 |
Visualizations
Caption: DGAT1 signaling pathway in adipocytes.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fight fat with DGAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 is a lipid metabolism oncoprotein that enables cancer cells to accumulate fatty acid while avoiding lipotoxicity | bioRxiv [biorxiv.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dgat1-IN-3 Off-Target Effects on the hERG Channel: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the Diacylglycerol acyltransferase 1 (DGAT1) inhibitor, Dgat1-IN-3, on the human Ether-a-go-go-Related Gene (hERG) potassium channel. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on the hERG channel?
A1: this compound has been reported to block the hERG potassium channel, which is a critical component in cardiac action potential repolarization. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, potentially causing QT interval prolongation and an increased risk of developing a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[1] Therefore, assessing the hERG liability of this compound is a crucial step in its preclinical safety evaluation.
Q2: What is the reported inhibitory concentration of this compound on the hERG channel?
A2: this compound has been shown to block the hERG potassium channel with a reported IC20 (the concentration causing 20% inhibition) of 0.2 μM. This indicates that even at sub-micromolar concentrations, this compound can exert an inhibitory effect on the hERG channel.
Q3: What is the likely mechanism of this compound interaction with the hERG channel?
A3: While a definitive study on the specific molecular interaction is not available, the rapid nature of hERG channel blockade by many small molecule inhibitors suggests a direct interaction with the channel pore. It is hypothesized that this compound, like many other hERG inhibitors, binds to a site within the inner cavity of the channel, thereby physically occluding the passage of potassium ions. This is a direct channel blocking effect rather than a more complex, indirect effect on signaling pathways that regulate the channel.
Q4: How can I experimentally assess the potential effects of this compound on the hERG channel in my laboratory?
A4: The gold standard for assessing hERG channel liability is the patch-clamp electrophysiology assay on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[1][2] This technique provides a direct measure of the ion current through the channel and its inhibition by a test compound. For higher throughput screening, fluorescence-based assays, such as thallium flux assays, can be employed as a preliminary screen to identify potential hERG inhibitors.[3]
Troubleshooting Guide: Unexpected Results in hERG Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in baseline hERG current | Unstable cell line expression; Poor cell health; Inconsistent seal resistance in patch-clamp experiments. | Ensure consistent cell culture conditions and passage number. Discard cells with low viability. For patch-clamp, only use cells with a high seal resistance (>1 GΩ). |
| False positive hERG inhibition | Compound precipitation at high concentrations; Compound fluorescence in flux assays; Non-specific membrane effects. | Check the solubility of this compound in your assay buffer. Run a vehicle control with the same final solvent concentration. For flux assays, run a counterscreen with a parental cell line not expressing hERG. |
| Inconsistent IC50 values | Issues with compound dilution series; Time-dependent effects of the compound; Voltage protocol not optimized. | Prepare fresh serial dilutions for each experiment. Assess for time-dependent inhibition by varying the incubation time. Ensure the voltage protocol is appropriate to elicit stable hERG currents. |
| No hERG inhibition observed, contrary to expectations | Inactive batch of this compound; Error in compound concentration calculation; Low sensitivity of the assay. | Verify the identity and purity of your this compound sample. Double-check all calculations for dilutions. Use a potent, known hERG inhibitor (e.g., dofetilide or E-4031) as a positive control to confirm assay sensitivity.[2] |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound on the hERG channel.
| Compound | Target | Assay Type | Reported Value |
| This compound | hERG Potassium Channel | Not specified | IC20 = 0.2 μM |
Detailed Experimental Protocols
Automated Patch-Clamp hERG Assay Protocol
This protocol provides a general framework for assessing this compound's effect on the hERG channel using an automated patch-clamp system.
1. Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media supplemented with a selection antibiotic.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days to maintain sub-confluent cultures.
2. Cell Preparation for a Planar Patch-Clamp System:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an extracellular solution and determine cell density and viability.
-
Adjust the cell suspension to the optimal concentration for the automated patch-clamp instrument.
3. Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be ≤0.5%.
4. Electrophysiological Recording:
-
Utilize a whole-cell patch-clamp configuration.
-
Apply a voltage pulse protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Establish a stable baseline recording in the vehicle (extracellular solution with the final DMSO concentration).
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the hERG current at each concentration until a steady-state effect is observed.
5. Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current at each concentration to the baseline current in the vehicle.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Proposed direct blockade of the hERG potassium channel by this compound.
Caption: Experimental workflow for assessing the hERG liability of a compound.
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 3. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of DGAT1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many DGAT1 inhibitors?
A1: The poor oral bioavailability of DGAT1 inhibitors often stems from a combination of factors related to their physicochemical properties. Many of these compounds are highly lipophilic and have poor aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a critical first step for drug absorption.[1][2][3][4][5] Additionally, some DGAT1 inhibitors may be subject to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation.[6] The Biopharmaceutics Classification System (BCS) often categorizes these compounds as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the primary challenge of getting the drug into solution in the GI fluids.[1][5]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of DGAT1 inhibitors?
A2: Several formulation strategies can be utilized to overcome the solubility and dissolution rate limitations of DGAT1 inhibitors.[1][3][4][5][6][7][8][9][10][11] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4][6][9]
-
Amorphous Solid Dispersions: Dispersing the DGAT1 inhibitor in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution rate compared to its crystalline form.[1][3][10]
-
Lipid-Based Formulations: Given the lipophilic nature of many DGAT1 inhibitors, lipid-based drug delivery systems (LBDDS) are a particularly promising approach.[4][8][9][10] These formulations, which can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS), can enhance drug solubilization and absorption through the lymphatic pathway.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution in the GI tract.[1][3][8]
-
Prodrug Approaches: Modifying the chemical structure of the DGAT1 inhibitor to create a more soluble or permeable prodrug that is converted to the active form in vivo can be an effective strategy.[7][11]
A decision tree for selecting an appropriate formulation strategy is provided in the "Visualizations" section.
Q3: Are there any in vitro models that can predict the in vivo performance of DGAT1 inhibitor formulations?
A3: Yes, several in vitro models can be used to assess the potential in vivo performance of DGAT1 inhibitor formulations before proceeding to animal studies:
-
In Vitro Dissolution Testing: This is a fundamental test to evaluate the rate and extent of drug release from a formulation. For poorly soluble drugs like DGAT1 inhibitors, biorelevant dissolution media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, and Fed State Simulated Intestinal Fluid - FeSSIF) that mimic the composition of human intestinal fluids are recommended.[12]
-
In Vitro Lipolysis Models: For lipid-based formulations, in vitro lipolysis models are crucial. These models simulate the digestion of the formulation by pancreatic enzymes, which can significantly impact the solubilization state and subsequent absorption of the drug.[12][13]
-
Cell-Based Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, is a widely used in vitro model to predict intestinal drug permeability.[12]
-
Cellular DGAT1 Activity Assays: Cell lines such as HEK293H, which primarily express DGAT1, can be used to confirm the inhibitory activity of the formulated drug.[14]
Q4: What are the common challenges encountered during in vivo studies of DGAT1 inhibitors, and how can they be mitigated?
A4: A primary challenge in the in vivo evaluation of DGAT1 inhibitors is the occurrence of gastrointestinal (GI) adverse events, such as nausea, vomiting, and diarrhea.[15][16][17][18] These side effects are often dose-dependent and are thought to be mechanism-based, arising from the accumulation of lipids in the distal small intestine due to the inhibition of triglyceride synthesis.[16][19]
Mitigation Strategies:
-
Dose Escalation Studies: Careful dose-escalation studies are essential to identify a therapeutic window where efficacy can be achieved with acceptable tolerability.[16]
-
Dietary Modification: The fat content of the diet can influence the severity of GI side effects. Reducing the fat content in the diet of test subjects may help to alleviate these adverse events.[16]
-
Formulation Design: Advanced formulations, such as controlled-release preparations or lipid-based systems that promote lymphatic transport, may help to reduce local drug concentrations in the gut and improve tolerability.
Quantitative Data Summary
Table 1: In Vitro Potency of Selected DGAT1 Inhibitors
| Compound | IC50 (nM) | Assay System |
| A922500 | 39.9 | Cell-free DGAT1 enzyme activity |
| PF-04620110 | 19 | DGAT1 inhibition |
| AZD7687 | Not explicitly stated, but effective at doses ≥5 mg in humans | Postprandial triglyceride excursion in humans |
| T863 | Potent inhibitor for human and mouse DGAT1 | In vitro DGAT1 activity |
Data synthesized from multiple sources.[14][16][19][20]
Table 2: Pharmacokinetic Parameters of Selected DGAT1 Inhibitors in Humans
| Compound | Dose | tmax (hours) | t1/2 (hours) |
| GSK3008356 | 5-200 mg (single dose) | 0.5 - 1.5 | 1.5 - 4.6 |
| GSK3008356 | 1, 3, 10 mg (twice daily for 14 days) | 0.5 - 0.75 | 1.3 - 2.1 |
Data from a first-in-human study of GSK3008356.[15]
Experimental Protocols
Protocol 1: In Vitro Cellular DGAT1 Activity Assay
This protocol is adapted from a method used for screening botanical inhibitors of DGAT1.[14]
Objective: To determine the in vitro potency (IC50) of a DGAT1 inhibitor in a cellular context.
Materials:
-
HEK293H cells (known to express DGAT1 with minimal DGAT2)[14]
-
12-well cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Oleic acid/BSA solution (0.3 mM)
-
[14C]-glycerol (1 µCi/mL)
-
Test DGAT1 inhibitor compound
-
Positive control inhibitor (e.g., T863)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate HEK293H cells in 12-well plates at a density of 45,000 cells/cm² and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test DGAT1 inhibitor and the positive control.
-
Incubation: Remove the cell culture medium and add fresh medium containing the oleic acid/BSA solution, [14C]-glycerol, and the various concentrations of the test inhibitor or control. Incubate for 5 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Extract the total lipids from the cell lysate.
-
Quantification: Measure the incorporation of [14C]-glycerol into triglycerides using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol is based on a study conducted with the DGAT1 inhibitor T863.[19]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a DGAT1 inhibitor following oral administration in mice.
Materials:
-
Male C57BL/6 mice
-
Test DGAT1 inhibitor formulated for oral gavage
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing: Administer a single oral dose of the DGAT1 inhibitor formulation to the mice via gavage (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.5 mL per mouse) via a suitable method (e.g., cardiac puncture) at predetermined time points (e.g., 0, 0.167, 0.5, 1, 2, 3, 4, 7, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of the DGAT1 inhibitor in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
Mandatory Visualizations
Caption: DGAT1 catalyzes the final step in triglyceride synthesis in the intestine.
Caption: Experimental workflow for improving and assessing DGAT1 inhibitor bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of diamide compounds as diacylglycerol acyltransferase 1 (DGAT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of oral lipid based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Pharmacokinetics and Safety Study of GSK3008356, a Selective DGAT1 Inhibitor, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. gwasstories.com [gwasstories.com]
- 19. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in DGAT1 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibition assays.
Troubleshooting Guide
This section addresses common issues encountered during DGAT1 inhibition experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing high background noise or a low signal-to-noise ratio in my fluorescence-based DGAT1 assay?
A: High background in fluorescence-based assays, such as those using coumarin derivatives like CPM to detect CoASH release, can be due to several factors.[1][2]
-
Potential Cause 1: Non-enzymatic reaction of the fluorescent probe. The thio-reactive probe may react with other free sulfhydryl groups in the assay mixture.
-
Solution: Include a control reaction without the DGAT1 enzyme to determine the level of non-enzymatic signal generation. Subtract this background from your experimental values.
-
-
Potential Cause 2: Contaminating enzymes in the microsomal preparation. Other enzymes in the microsomal fraction might produce CoASH.
-
Solution: Use a highly purified DGAT1 enzyme preparation if possible. If using microsomal preparations, characterize the preparation for other enzymatic activities that could interfere with the assay.
-
-
Potential Cause 3: Suboptimal detergent concentration. Detergents like Triton X-100 are often used to solubilize substrates and the enzyme, but incorrect concentrations can affect the assay window.[1]
-
Solution: Optimize the Triton X-100 concentration. Studies have shown that Triton X-100 can markedly increase triacylglycerol (TAG) formation and improve the assay window.[1]
-
Q2: My DGAT1 inhibitor shows inconsistent IC50 values across different experiments. What could be the reason?
A: Variability in IC50 values is a common issue and can stem from several experimental variables.
-
Potential Cause 1: Inconsistent substrate concentrations. The inhibitory potency of competitive inhibitors is dependent on the substrate concentration. For instance, the inhibitor T863 acts as a competitive inhibitor with respect to oleoyl-CoA.[1]
-
Solution: Ensure that the concentrations of both diacylglycerol (DAG) and acyl-CoA substrates are kept constant across all experiments. Determine the Michaelis constant (Km) for your substrates and use concentrations around the Km value for inhibition assays.
-
-
Potential Cause 2: Variable enzyme concentration or activity. The amount of active enzyme can influence the apparent IC50 value.
-
Solution: Perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.[3] Always use the same concentration of enzyme in your inhibition assays.
-
-
Potential Cause 3: Differences in incubation time. The IC50 value can be affected by the pre-incubation time with the inhibitor and the reaction time.
-
Solution: Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction. Also, ensure the enzymatic reaction is stopped within the linear range.
-
-
Potential Cause 4: Purity and stability of the inhibitor. Degradation or impurity of the inhibitor stock solution will lead to inconsistent results.
-
Solution: Use freshly prepared inhibitor solutions. Store stock solutions at the recommended temperature and protect them from light if they are light-sensitive. Verify the purity of your inhibitor.
-
Q3: I am not observing any inhibition, or the inhibition is very weak, even with known DGAT1 inhibitors. What should I check?
A: A lack of expected inhibition can be frustrating. Here are several factors to investigate:
-
Potential Cause 1: Inactive inhibitor. The inhibitor may have degraded or may not be cell-permeable if you are performing a cell-based assay.
-
Solution: Test the activity of your inhibitor in a well-established, cell-free (e.g., microsomal) assay first. For cell-based assays, use an inhibitor known to be cell-permeable.
-
-
Potential Cause 2: Incorrect assay conditions. The pH, temperature, or buffer composition may not be optimal for inhibitor binding.
-
Potential Cause 3: Substrate competition. If the inhibitor is competitive with one of the substrates, very high concentrations of that substrate can overcome the inhibition.
-
Solution: Check the mechanism of inhibition for your compound. If it is competitive, consider running the assay with substrate concentrations at or below their Km values.
-
-
Potential Cause 4: Presence of DGAT2 activity. If you are using a system that expresses both DGAT1 and DGAT2, a DGAT1-specific inhibitor will not affect the triglyceride synthesis catalyzed by DGAT2.
-
Solution: Use a DGAT1-specific assay system, such as microsomes from cells overexpressing DGAT1 or a DGAT2 knockout cell line. Alternatively, use a DGAT2 inhibitor in your control experiments to isolate DGAT1 activity.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DGAT1?
A: Diacylglycerol O-acyltransferase 1 (DGAT1) is a key metabolic enzyme that catalyzes the final step in the biosynthesis of triglycerides.[5][6][7][8][9][10][11] It does this by converting diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride molecule.[9] This process is crucial for dietary fat absorption and storage.[12]
Q2: What are the common types of assays used to measure DGAT1 activity?
A: Several assay formats are commonly used:
-
Radiochemical Assays: These are traditional methods that use a radiolabeled substrate, such as [14C]-oleoyl-CoA or [14C]-1,2-diacylglycerol.[4][13] The radiolabeled triglyceride product is then separated by thin-layer chromatography (TLC) and quantified.[13]
-
Fluorescence-based Assays: These assays often measure the release of Coenzyme A (CoA) using a thio-reactive fluorescent probe like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM).[1][2] The product of the reaction between CoA and CPM is highly fluorescent.[1]
-
LC/MS-based Assays: Liquid chromatography-mass spectrometry (LC/MS) methods offer a non-radioactive and highly sensitive way to directly measure the formation of the triglyceride product.[3][14] This method can also be used to determine substrate specificity.[3]
Q3: What are some common DGAT1 inhibitors and their potencies?
A: Several small molecule inhibitors of DGAT1 have been developed. Their inhibitory potencies are typically reported as IC50 values.
| Inhibitor | Target | IC50 (nM) | Notes |
| T863 | Human DGAT1 | 15[15] | Selective against DGAT2, MGAT2, and MGAT3.[1] Acts on the acyl-CoA binding site.[1] |
| PF-04620110 | Human DGAT-1 | 19[15] | Potent, selective, and orally bioavailable.[15] |
| A-922500 | Human DGAT-1 | 9[15] | Potent, selective, and orally bioavailable.[15] |
| BAY 74-4113 | DGAT1 | 72[15] | |
| Xanthohumol | DGAT | - | A natural flavonoid that inhibits DGAT.[15] |
Q4: How does DGAT1 deficiency affect metabolism?
A: Studies in mice with genetic deletion of DGAT1 (Dgat1-/- mice) have revealed several important metabolic effects. These mice show resistance to diet-induced obesity, increased insulin sensitivity, and altered endocrine function of white adipose tissue.[12][16] DGAT1 deficiency can also impact cholesterol metabolism by reducing cholesterol absorption.[7]
Experimental Protocols
Detailed Methodology for a Fluorescence-Based DGAT1 Inhibition Assay
This protocol is a generalized example based on commonly cited methods.[1]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Substrate Stock Solutions:
-
Oleoyl-CoA: Prepare a stock solution in water.
-
1,2-Dioleoyl-sn-glycerol (DOG): Prepare a stock solution in a suitable solvent like acetone.
-
-
Enzyme Preparation: Microsomes from cells overexpressing human DGAT1.
-
Inhibitor Stock Solutions: Dissolve inhibitors in 100% DMSO.
-
CPM Stock Solution: Prepare a stock solution of 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 2.5 µL of the inhibitor solution in DMSO (or DMSO alone for control) to the wells of a 96-well plate.
-
Prepare a master mix containing assay buffer, Triton X-100 (e.g., final concentration of 1%), and the DGAT1 enzyme preparation (e.g., 0.25 µg of total microsomal protein).
-
Add the enzyme master mix to the wells containing the inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate master mix containing the assay buffer, oleoyl-CoA (e.g., final concentration of 312.5 µM), and 1,2-DOG (e.g., final concentration of 625 µM).
-
Initiate the enzymatic reaction by adding the substrate master mix to all wells.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the CPM solution.
-
Incubate for a further 10 minutes to allow the reaction between CoASH and CPM to complete.
-
Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
DGAT1 Signaling Pathway in Triglyceride Synthesis
Caption: The canonical pathway of triglyceride synthesis highlighting the final step catalyzed by DGAT1 and its inhibition.
Experimental Workflow for a DGAT1 Inhibition Assay
Caption: A generalized workflow for performing a DGAT1 inhibition assay.
Troubleshooting Logic for Inconsistent DGAT1 Assay Results
Caption: A decision tree for troubleshooting inconsistent results in DGAT1 inhibition assays.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DGAT1 - Wikipedia [en.wikipedia.org]
- 9. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ahajournals.org [ahajournals.org]
Managing cytotoxicity of Dgat1-IN-3 in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Dgat1-IN-3, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of DGAT1.[1][2] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[3] By inhibiting DGAT1, this compound blocks the production of triglycerides, which are essential for the formation of lipid droplets. This can be useful for research into obesity, dyslipidemia, and metabolic syndrome.[1][2]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: this compound has been shown to have the following potencies:
Q3: What are the potential off-target effects of this compound?
A3: this compound has been reported to block the human ether-a-go-go-related gene (hERG) encoded potassium channel with an IC20 of 0.2 µM.[1][2] Inhibition of the hERG channel is a known cause of cardiotoxicity and can lead to cytotoxicity in various cell types. This is an important consideration when designing and interpreting experiments.
Q4: Why am I observing cytotoxicity in my long-term cell culture experiments with this compound?
A4: Cytotoxicity in long-term culture can arise from several factors:
-
On-target effects: Prolonged inhibition of triglyceride synthesis can lead to the accumulation of free fatty acids and diacylglycerols, which can be lipotoxic and induce cellular stress and apoptosis.[4]
-
Off-target effects: As mentioned, this compound inhibits the hERG potassium channel, which can be cytotoxic.
-
High concentrations: The concentration of this compound may be too high for your specific cell line, leading to acute toxicity.
-
Metabolite toxicity: The metabolic byproducts of this compound in your cell culture system could be toxic.
-
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells.
Q5: How can I minimize the cytotoxicity of this compound in my experiments?
A5: Here are several strategies to manage cytotoxicity:
-
Optimize the concentration: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Use intermittent dosing: Instead of continuous exposure, consider treating cells for a shorter period, followed by a washout period.
-
Monitor cell health regularly: Use viability assays to closely monitor the health of your cell cultures throughout the experiment.
-
Control for solvent effects: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to ensure that the observed effects are not due to the solvent.
-
Consider the cell type: Different cell lines have varying sensitivities to DGAT1 inhibition and potential off-target effects.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Excessive Cell Death | 1. This compound concentration is too high. 2. Off-target effects (e.g., hERG channel inhibition). 3. Lipotoxicity due to prolonged DGAT1 inhibition. 4. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. If hERG-related toxicity is suspected, consider using a structurally different DGAT1 inhibitor if available. 3. Try intermittent dosing or shorter treatment durations. 4. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent Results | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration. 3. Cell passage number is too high. 4. Instability of this compound in culture medium. | 1. Ensure consistent cell seeding across all wells and experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Use cells within a consistent and low passage number range. 4. Prepare fresh media with the inhibitor for each media change. |
| No Observable Effect | 1. This compound concentration is too low. 2. The chosen cell line does not rely heavily on DGAT1. 3. Inactive compound. 4. Assay is not sensitive enough. | 1. Increase the concentration of this compound. 2. Confirm DGAT1 expression in your cell line (e.g., via Western blot or qPCR). 3. Verify the activity of your this compound stock with a positive control cell line or biochemical assay. 4. Use a more sensitive assay to detect the expected biological effect. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (human DGAT1) | 38 nM | [1][2] |
| IC50 (rat DGAT1) | 120 nM | [1][2] |
| EC50 (CHOK1 cells) | 0.66 µM | [1][2] |
| hERG Inhibition (IC20) | 0.2 µM | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Dose-Response Curve Generation to Determine IC50
Objective: To determine the concentration of this compound that inhibits a biological response by 50%.
Procedure:
-
Follow the protocol for the Cell Viability Assay, using a wide range of this compound concentrations (e.g., from 1 nM to 100 µM).
-
Plot the cell viability (or other biological response) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
References
Technical Support Center: DGAT1 Inhibitor In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with DGAT1 inhibitors.
Issue 1: Unexpected Lack of Efficacy (No significant change in body weight, plasma lipids, or glucose tolerance)
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Formulation | - Verify Dose Calculation: Double-check all calculations for dose preparation. - Assess Compound Solubility and Stability: Ensure the inhibitor is properly solubilized in the vehicle and remains stable. Consider reformulating with alternative vehicles like 0.5% Tween-80 solution.[1] - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to determine the inhibitor's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax) in your specific animal model.[2][3] This will help optimize the dosing regimen. |
| Suboptimal Animal Model | - Species-Specific Differences: Be aware that the metabolic roles of DGAT1 and DGAT2 can differ between species. For instance, in mice, DGAT2 can compensate for DGAT1 inhibition in the intestine, which is not the case in humans.[4][5] Consider the translational relevance of your chosen model. - Diet-Induced Obesity (DIO) Model: For obesity studies, ensure that the high-fat diet has been administered for a sufficient duration to induce a robust obese and insulin-resistant phenotype before starting treatment.[2] |
| Compensatory Mechanisms | - Upregulation of DGAT2: Inhibition of DGAT1 can sometimes lead to a compensatory increase in the expression or activity of DGAT2, another enzyme that synthesizes triglycerides.[4][5] Consider measuring DGAT2 expression or activity in relevant tissues. In some cases, a dual DGAT1/DGAT2 inhibitor might be necessary to achieve the desired effect.[6] |
Issue 2: Severe Gastrointestinal (GI) Side Effects (Diarrhea, Vomiting)
| Potential Cause | Troubleshooting Steps |
| High Dose of Inhibitor | - Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose that provides the desired therapeutic effect with tolerable side effects.[5][7] - Fractionated Dosing: Consider splitting the total daily dose into two or more smaller doses administered throughout the day. |
| Mechanism of Action | - Inhibition of Intestinal Fat Absorption: DGAT1 is highly expressed in the small intestine and plays a crucial role in dietary fat absorption.[8][9] Its inhibition can lead to an accumulation of unabsorbed lipids in the gut, causing osmotic diarrhea and other GI issues.[5][6] - Timing of Administration: Administering the inhibitor a few hours after a meal (post-absorptive phase) might mitigate some of the GI side effects associated with inhibiting dietary lipid absorption.[4] |
| Species-Specific Sensitivity | - Human vs. Rodent GI Tract: Humans appear to be more sensitive to the GI side effects of DGAT1 inhibitors than rodents.[5] This is an important consideration when translating preclinical findings to clinical applications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DGAT1 inhibitors in vivo?
A1: DGAT1 inhibitors block the final step of triglyceride synthesis, which is the conversion of diacylglycerol (DAG) to triacylglycerol (TAG).[2][10] In the intestine, this leads to reduced absorption of dietary fats, while in other tissues like the liver and adipose tissue, it decreases the storage of triglycerides.[8][9][11] This can result in weight loss, improved insulin sensitivity, and reduced hepatic steatosis.[1][2]
Q2: Why do DGAT1 knockout mice show a more pronounced phenotype than mice treated with a DGAT1 inhibitor?
A2: DGAT1 knockout mice have a lifelong absence of the enzyme, leading to developmental compensations and adaptations that may not be replicated with acute pharmacological inhibition in adult animals.[8] Furthermore, the presence of DGAT2 in the murine intestine can partially compensate for the lack of DGAT1 activity, a mechanism that is less prominent in humans.[4][5]
Q3: What are the key differences in DGAT1 and DGAT2 function that I should be aware of?
A3: DGAT1 and DGAT2 are two distinct enzymes that catalyze the final step of triglyceride synthesis. DGAT1 is highly expressed in the small intestine and is crucial for dietary fat absorption.[8][9] DGAT2 is the predominant DGAT enzyme in the liver.[9] While DGAT1 knockout mice are viable, DGAT2 knockout mice die shortly after birth.[5] In mice, DGAT2 can compensate for the loss of DGAT1 in the intestine, which is a key difference compared to humans where DGAT1 is the primary intestinal DGAT.[4][5]
Q4: Can DGAT1 inhibitors have off-target effects?
A4: While specific DGAT1 inhibitors are designed to be highly selective, the possibility of off-target effects should always be considered. It is crucial to test the selectivity of the inhibitor against other related enzymes, such as DGAT2 and ACAT1 (Acyl-CoA: cholesterol acyltransferase).[10] Comprehensive safety assessments are necessary to identify any potential unintended effects.
Q5: What are some common vehicles for administering DGAT1 inhibitors in vivo?
A5: A common vehicle for oral administration of DGAT1 inhibitors in rodent studies is a 0.5% Tween-80 solution in water.[1] The choice of vehicle will depend on the physicochemical properties of the specific inhibitor being used.
Experimental Protocols
Oral Lipid Tolerance Test (OLTT)
This protocol is used to assess the effect of a DGAT1 inhibitor on postprandial lipid excursion.
Materials:
-
DGAT1 inhibitor
-
Vehicle control (e.g., 0.5% Tween-80 in water)
-
Corn oil
-
Experimental animals (e.g., C57BL/6J mice)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer the DGAT1 inhibitor or vehicle control via oral gavage.
-
After a predetermined time (e.g., 1 hour), administer a bolus of corn oil (e.g., 10 ml/kg body weight) via oral gavage.[1]
-
Collect blood samples at various time points post-oil gavage (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Centrifuge the blood samples to separate plasma.
-
Measure plasma triglyceride levels using a commercial assay kit.
Data Analysis: Calculate the area under the curve (AUC) for plasma triglyceride concentration over time for both the treated and control groups. A significant reduction in the AUC for the treated group indicates inhibition of dietary fat absorption.
Visualizations
Signaling Pathway
Caption: DGAT1 inhibition blocks triglyceride synthesis in enterocytes.
Experimental Workflow
Caption: Workflow for an Oral Lipid Tolerance Test (OLTT).
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. gwasstories.com [gwasstories.com]
- 6. Diacylglycerol acyltransferase 1/2 inhibition induces dysregulation of fatty acid metabolism and leads to intestinal barrier failure and diarrhea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
Why is Dgat1-IN-3 not reducing triglyceride levels in my assay?
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with DGAT1 inhibitors, specifically focusing on why Dgat1-IN-3 may not be reducing triglyceride levels in an assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1] DGAT1 is a crucial enzyme that catalyzes the final step of triglyceride synthesis, which involves the conversion of diacylglycerol (DAG) and a fatty acyl-CoA into a triglyceride (TG).[2] By blocking the action of DGAT1, this compound is expected to reduce the production of triglycerides.[2] It has reported IC50 values of 38 nM for human DGAT1 and 120 nM for rat DGAT1.[1]
Q2: What are the common reasons for a DGAT1 inhibitor failing to show activity in an assay?
There are several potential reasons, which can be broadly categorized as issues with the compound, the experimental setup, or the measurement of the final readout. These can include:
-
Compound Inactivity: Degradation, improper storage, or issues with solubility.
-
Assay Conditions: Sub-optimal enzyme or substrate concentrations, inappropriate buffer conditions, or incorrect incubation times.
-
Cell-Based Assay Issues: Poor cell permeability, high expression of efflux pumps, or the presence of alternative triglyceride synthesis pathways.
-
Triglyceride Measurement: Interference with the triglyceride quantification assay or issues with the extraction procedure.
Q3: Could another enzyme be compensating for DGAT1 inhibition?
Yes, another enzyme called Diacylglycerol O-acyltransferase 2 (DGAT2) also catalyzes the final step in triglyceride synthesis.[3][4] While DGAT1 and DGAT2 are unrelated, they perform the same function.[5] Depending on the cell type or tissue used in your assay, DGAT2 may be expressed and could compensate for the inhibition of DGAT1, leading to continued triglyceride synthesis.[3][4] Some studies suggest that in certain conditions, DGAT1 and DGAT2 can compensate for each other.[3]
Troubleshooting Guide
Problem: this compound is not reducing triglyceride levels in my assay.
This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.
Is the inhibitor active?
-
Source and Storage: Ensure the inhibitor was purchased from a reputable supplier and stored according to the manufacturer's instructions. Repeated freeze-thaw cycles should be avoided.[1]
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the concentration used in your experiment.[1] Poor solubility can drastically reduce its effective concentration.
-
Positive Control: If possible, test a different, well-characterized DGAT1 inhibitor in parallel to confirm that the assay itself is capable of detecting inhibition.
A visual representation of a general troubleshooting workflow is provided below.
Caption: Troubleshooting workflow for identifying issues in a DGAT1 inhibition assay.
For in vitro (enzyme-based) assays:
-
Enzyme Source: Ensure the DGAT1 enzyme (e.g., from microsomal fractions) is active.[6]
-
Substrate Concentrations: The concentrations of the substrates, diacylglycerol (DAG) and acyl-CoA, should be appropriate. Very high substrate levels may overcome competitive inhibition.[7]
-
Assay Buffer: Check the pH and composition of your buffer. Some assays benefit from the inclusion of detergents like Triton X-100 to increase enzyme activity.[6]
For cell-based assays:
-
Cell Permeability: Confirm that this compound can effectively penetrate the cell membrane to reach its target in the endoplasmic reticulum.
-
Incubation Time: The inhibitor may require a longer incubation time to exert its effect on cellular triglyceride levels.
-
Cell Line: The chosen cell line should have robust DGAT1 activity. Some cell lines may have low endogenous DGAT activity.[6]
-
DGAT2 Expression: Consider if the cell line has high levels of DGAT2, which would compensate for DGAT1 inhibition.[3][4]
-
Extraction Method: Ensure your triglyceride extraction method is efficient. Common methods include chloroform/methanol extraction or direct extraction with DMSO.[8][9]
-
Quantification Kit: Verify that your triglyceride quantification kit is compatible with your sample type and solvent. For example, if you extract with DMSO, ensure the kit is validated for use with DMSO.[10]
-
Free Glycerol: Many triglyceride kits work by measuring glycerol after lipase treatment.[11][12] If your sample contains high levels of free glycerol, it can lead to falsely high triglyceride readings.[13] It is advisable to run a control sample without the lipase enzyme to measure the free glycerol background.[12]
The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: DGAT1 catalyzes the final step in triglyceride synthesis, a pathway that can be compensated by DGAT2.
If the above steps do not resolve the issue, consider the possibility that the biological system you are using has inherent resistance to DGAT1 inhibition for triglyceride synthesis. This could be due to a dominant role of DGAT2 in that specific cell type or condition.
Experimental Protocols
Protocol 1: In Vitro DGAT1 Inhibition Assay
This protocol is adapted from established methods for measuring DGAT1 activity in microsomal preparations.[6][14]
Materials:
-
Microsomal fractions containing DGAT1
-
This compound and other inhibitors
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 0.625 g/L delipidated BSA
-
Substrates: 1,2-dioleoylglycerol (DAG) and [14C]-oleoyl-CoA
-
Quenching Solution: Chloroform/methanol (2:1 v/v)
-
Phosphoric acid (2%)
Procedure:
-
Prepare microsomal lysates from cells or tissues expressing DGAT1.
-
Pre-incubate the microsomal lysate (e.g., 100 µL) with varying concentrations of this compound (or vehicle control) on ice for 30 minutes.
-
Prepare a reaction mixture containing the assay buffer, 200 µM DAG, and 50 µM [14C]-oleoyl-CoA.
-
Initiate the reaction by adding 100 µL of the reaction mixture to the pre-incubated microsomes.
-
Incubate at 37°C with gentle agitation for 30 minutes.
-
Stop the reaction by adding the quenching solution, followed by 2% phosphoric acid for phase separation.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (lower) phase, which contains the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a phosphorimager.
Protocol 2: Cellular Triglyceride Quantification
This protocol describes a common method for measuring intracellular triglyceride content.[8][10]
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis/Extraction Solvent (e.g., DMSO or chloroform/methanol)
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells twice with PBS to remove any residual media.
-
Lyse the cells and extract the triglycerides. For a one-step method, add DMSO directly to the wells and incubate to extract the lipids.[8][10]
-
Transfer the lysate/extract to a new plate.
-
Quantify the triglyceride concentration using a commercial kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a detectable colorimetric or fluorescent signal.[11][12]
-
Normalize the triglyceride levels to the total protein content of the cells in each well.
Data Presentation
The following tables provide examples of how to structure your data for clear interpretation.
Table 1: In Vitro DGAT1 Inhibition by this compound
| This compound Conc. (nM) | DGAT1 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85.3 | 4.8 |
| 10 | 62.1 | 3.9 |
| 38 | 50.0 | 4.1 |
| 100 | 25.6 | 3.2 |
| 1000 | 5.1 | 1.8 |
This table shows a typical dose-response curve for a DGAT1 inhibitor, allowing for the calculation of an IC50 value.
Table 2: Cellular Triglyceride Levels after this compound Treatment
| Treatment | Triglyceride Level (µg/mg protein) | Standard Deviation | % Reduction |
| Vehicle Control | 25.4 | 2.1 | 0% |
| This compound (100 nM) | 20.1 | 1.8 | 20.9% |
| This compound (1 µM) | 15.8 | 1.5 | 37.8% |
| This compound (10 µM) | 12.3 | 1.1 | 51.6% |
| Positive Control Inhibitor (1 µM) | 14.5 | 1.3 | 42.9% |
This table allows for a clear comparison of triglyceride levels across different treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular triglyceride measurement [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Triglyceride Assays [cellbiolabs.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Hypertriglyceridaemia unresponsive to multiple treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Phenotypic Comparison: Dgat1-IN-3 Treatment vs. DGAT1 Knockout Mice in Metabolic Research
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic effects of pharmacological inhibition versus genetic ablation of Diacylglycerol Acyltransferase 1 (DGAT1).
This guide provides an objective comparison of the phenotypic outcomes observed in mice treated with the DGAT1 inhibitor, Dgat1-IN-3, and in mice with a genetic knockout of the DGAT1 gene. The comparison focuses on key metabolic parameters, supported by experimental data, to aid in the evaluation and application of these models in metabolic disease research. Both pharmacological inhibition and genetic deletion of DGAT1 have been shown to produce a range of beneficial metabolic effects, including resistance to diet-induced obesity and improved insulin sensitivity.[1][2]
Core Phenotypic Comparisons
The primary phenotypes associated with both this compound treatment and DGAT1 knockout in mice revolve around lipid metabolism, energy balance, and glucose homeostasis. In diet-induced obesity (DIO) models, both interventions lead to a significant reduction in body weight gain and adiposity.[1][3] This is largely attributed to a combination of reduced dietary fat absorption and increased energy expenditure.[1]
Body Composition and Weight Management
Both DGAT1 knockout mice and mice treated with DGAT1 inhibitors exhibit resistance to weight gain when fed a high-fat diet.[1][4] This effect is a cornerstone of the therapeutic interest in DGAT1 inhibition.
| Parameter | This compound (or similar inhibitor) Treatment in DIO Mice | DGAT1 Knockout (KO) Mice on High-Fat Diet | Reference |
| Body Weight Gain | Significantly reduced compared to vehicle-treated controls. | Significantly reduced compared to wild-type controls. | [1][4] |
| Fat Mass | Significantly reduced. | Adipose tissue mass is reduced by approximately 50%. | [4][5] |
| Lean Body Mass | Generally unaffected. | Generally unaffected. | [4] |
Glucose Homeostasis and Insulin Sensitivity
A key benefit observed in both models is the improvement in glucose metabolism and insulin sensitivity, particularly in the context of a high-fat diet.
| Parameter | This compound (or similar inhibitor) Treatment in DIO Mice | DGAT1 Knockout (KO) Mice on High-Fat Diet | Reference |
| Glucose Tolerance | Improved, as indicated by lower blood glucose levels during a glucose tolerance test (GTT). | Improved glucose tolerance compared to wild-type mice. | [5][6] |
| Insulin Sensitivity | Enhanced, as shown by improved responses in an insulin tolerance test (ITT) and lower HOMA-IR. | Increased insulin sensitivity. | [5][6] |
| Fasting Glucose | Often reduced or normalized. | May be lower compared to diet-induced obese wild-type mice. | [5][6] |
| Fasting Insulin | Often reduced. | Reduced plasma insulin levels. | [7] |
Lipid Metabolism
As the terminal enzyme in triglyceride synthesis, the impact of DGAT1 inhibition or knockout is profoundly observed in lipid profiles.
| Parameter | This compound (or similar inhibitor) Treatment in DIO Mice | DGAT1 Knockout (KO) Mice on High-Fat Diet | Reference |
| Plasma Triglycerides | Reduced postprandial triglyceride excursion. | Reduced postprandial triglyceride levels. | [5][8] |
| Hepatic Triglycerides | Reduced, leading to amelioration of hepatic steatosis. | Protected from diet-induced hepatic steatosis. | [1][4] |
| Fecal Fat Content | May be increased, indicating reduced fat absorption. | Normal quantitative fat absorption, but delayed. | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Triglyceride synthesis pathway and points of intervention.
Caption: Experimental workflow for a diet-induced obesity study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Acclimation: Acclimate mice for at least one week to the facility conditions (22-24°C, 12-hour light/dark cycle).
-
Diet:
-
Control Group: Fed a standard chow diet with 10% kcal from fat.
-
DIO Group: Fed a high-fat diet (HFD) with 45-60% kcal from fat.
-
-
Treatment/Model Groups:
-
This compound Treatment: HFD-fed mice are orally gavaged daily with this compound (dose varies by study, e.g., 10-30 mg/kg) or vehicle control.
-
DGAT1 Knockout: DGAT1 knockout mice and wild-type littermates are placed on the HFD.
-
-
Duration: Typically 12-16 weeks.
-
Monitoring: Body weight and food intake are recorded weekly.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours prior to the test.
-
Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: Glucose (1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement is taken.
-
Insulin Administration: Human or mouse insulin (0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: The rate of glucose clearance is analyzed to determine insulin sensitivity.
Plasma Lipid Analysis
-
Sample Collection: Blood is collected from fasted mice via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Analysis: Plasma levels of triglycerides, total cholesterol, HDL, LDL, and free fatty acids are determined using commercially available enzymatic assay kits.
Conclusion
Both pharmacological inhibition with agents like this compound and genetic knockout of DGAT1 in mice serve as valuable tools for studying metabolic diseases. The phenotypic similarities, particularly the resistance to diet-induced obesity and improved insulin sensitivity, are striking. Pharmacological inhibition offers the advantage of temporal control and translational relevance for drug development. Conversely, genetic knockout models provide a more complete and sustained ablation of DGAT1 function, which is useful for elucidating the fundamental roles of the enzyme. The choice between these models will depend on the specific research question, with the understanding that the data from both are largely complementary and mutually reinforcing.
References
- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT1 Expression Increases Heart Triglyceride Content but Ameliorates Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved glucose tolerance in acyl CoA:diacylglycerol acyltransferase 1-null mice is dependent on diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Lipid Homeostasis: Dgat1-IN-3 vs. a DGAT2 Inhibitor
For researchers, scientists, and drug development professionals, the selective inhibition of diacylglycerol O-acyltransferase (DGAT) enzymes presents a promising therapeutic avenue for metabolic diseases. This guide provides a comprehensive comparison of Dgat1-IN-3, a potent DGAT1 inhibitor, and PF-06424439, a well-characterized DGAT2 inhibitor, supported by experimental data and detailed protocols.
The synthesis of triglycerides (TGs) is a critical process in energy storage, and its dysregulation is a hallmark of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The final, committed step in this pathway is catalyzed by two key enzymes, DGAT1 and DGAT2. While both enzymes catalyze the same reaction, they exhibit distinct tissue expression profiles and physiological roles, making their selective inhibition a topic of intense research. DGAT1 is predominantly expressed in the intestine and is crucial for the absorption of dietary fats, whereas DGAT2 is the primary isoform in the liver, responsible for de novo TG synthesis.[1]
This guide delves into a comparative analysis of two representative inhibitors: this compound for DGAT1 and PF-06424439 for DGAT2. We will explore their inhibitory potency, selectivity, and the underlying experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an enzyme inhibitor. The following table summarizes the reported IC50 values for this compound, another DGAT1 inhibitor T863 for comparative context, and the DGAT2 inhibitor PF-06424439.
| Inhibitor | Target | IC50 (nM) | Species | Reference |
| This compound | DGAT1 | 38 | Human | [2] |
| DGAT1 | 120 | Rat | [2] | |
| T863 | DGAT1 | 15 | Human | [3][4] |
| PF-06424439 | DGAT2 | 14 | Human | [5][6][7][8] |
Notably, both T863 and PF-06424439 demonstrate high selectivity for their respective targets, with no significant inhibitory activity reported against the other DGAT isoform or other related acyltransferases at concentrations up to 10 µM.[1][3]
Signaling Pathway of Triglyceride Synthesis
The diagram below illustrates the final step of triglyceride synthesis, the point of intervention for both DGAT1 and DGAT2 inhibitors.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T863 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PF 06424439 | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating Intestinal Target Engagement of DGAT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in intestinal tissue. While specific data for "Dgat1-IN-3" is not publicly available, this document focuses on established DGAT1 inhibitors with robust preclinical data, offering a framework for the evaluation of novel compounds like this compound.
Introduction to DGAT1 Inhibition in the Intestine
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride (TG) synthesis.[1][2][3] In the intestine, DGAT1 plays a crucial role in the absorption of dietary fats.[4][5] Inhibition of intestinal DGAT1 is a promising therapeutic strategy for metabolic diseases like obesity and type 2 diabetes.[1][3][6] Validating that a DGAT1 inhibitor reaches and engages its target in the intestinal tissue is critical for preclinical drug development.
Comparative Analysis of Preclinical DGAT1 Inhibitors
Several small molecule DGAT1 inhibitors have been evaluated in preclinical models. This section compares the in vivo performance of three well-characterized inhibitors with demonstrated target engagement in the intestine: T863, PF-04620110, and A-922500.
| Compound | Animal Model | Dose | Key In Vivo Endpoint | Outcome | Reference |
| T863 | Diet-induced obese mice | Oral administration | Delayed fat absorption, lipid accumulation in the distal small intestine | Significantly delayed fat absorption, mimicking genetic ablation of DGAT1. | [1] |
| PF-04620110 | Male C57BL/6J mice | 10 mg/kg, oral gavage | Increased plasma levels of active and total GLP-1 | 1.9-fold increase in active GLP-1 and total GLP-1. | [7] |
| A-922500 | Rodent models | 0.03, 0.3, and 3 mg/kg, p.o. | Attenuation of postprandial rise in serum triglycerides | Dose-dependent attenuation, with the highest dose abolishing the postprandial triglyceride response. | [8] |
| Compound 7 (NIBR) | Male Sprague-Dawley rats | 5 mg/kg, oral | Reduction of intracellular triglyceride levels in duodenal enterocytes | 67.8% reduction in intracellular triglycerides compared to vehicle. | [4] |
Experimental Protocols for Validating Intestinal Target Engagement
Accurate validation of in vivo target engagement requires robust experimental designs. Below are detailed protocols for key assays.
Oral Fat Tolerance Test (OFTT)
Objective: To assess the effect of a DGAT1 inhibitor on postprandial plasma triglyceride levels.
Protocol:
-
Fast animals (e.g., mice or rats) overnight (approximately 16 hours) with free access to water.
-
Administer the DGAT1 inhibitor or vehicle control via oral gavage at the desired dose.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral lipid challenge (e.g., corn oil or Intralipid) at a standard volume (e.g., 10 mL/kg).[4]
-
Collect blood samples at baseline (time 0) and at multiple time points post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride excursion to quantify the effect of the inhibitor.
Measurement of Intracellular Triglycerides in Enterocytes
Objective: To directly measure the impact of DGAT1 inhibition on triglyceride synthesis within intestinal cells.
Protocol:
-
Dose animals with the DGAT1 inhibitor or vehicle as described in the OFTT protocol, followed by an oral lipid challenge.
-
At a predetermined time point (e.g., 2 hours post-lipid challenge), euthanize the animals.
-
Excise a section of the small intestine (e.g., duodenum or jejunum).
-
Isolate enterocytes from the intestinal tissue using established methods (e.g., scraping of the mucosa followed by enzymatic digestion).
-
Wash the isolated enterocytes extensively to remove any unabsorbed compound.[4]
-
Lyse the enterocytes and measure the intracellular triglyceride concentration using a commercial assay kit.
-
Normalize triglyceride levels to total protein concentration in the cell lysate.
Assessment of Gut Hormone Secretion
Objective: To evaluate the downstream effects of intestinal DGAT1 inhibition on the secretion of incretin hormones like GLP-1.
Protocol:
-
Follow the procedure for the OFTT (steps 1-3).
-
Collect blood samples into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Separate plasma by centrifugation.
-
Measure active and/or total GLP-1 concentrations in the plasma using a specific ELISA kit.[7]
Visualizing Pathways and Workflows
DGAT1 Signaling Pathway and Inhibitor Action
Caption: DGAT1 pathway in enterocytes and the point of inhibition.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for validating DGAT1 inhibitor target engagement.
Conclusion
Validating the in vivo target engagement of novel DGAT1 inhibitors in intestinal tissue is a critical step in their development as potential therapeutics for metabolic diseases. The experimental protocols and comparative data presented in this guide offer a robust framework for these essential preclinical studies. By demonstrating a significant reduction in postprandial triglycerides, decreased intracellular triglyceride synthesis in enterocytes, and modulation of gut hormone secretion, researchers can confidently establish the intestinal target engagement of their compounds.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal DGAT1 deficiency reduces postprandial triglyceride and retinyl ester excursions by inhibiting chylomicron secretion and delaying gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Weight Loss Effects of DGAT1 Inhibitors in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of weight loss effects observed with Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in rat and mouse models of obesity. While direct data on a specific compound designated "Dgat1-IN-3" is not publicly available, this document synthesizes findings from multiple studies on various potent and selective DGAT1 inhibitors. The consistent outcomes across different research groups and animal models strongly suggest a reproducible, mechanism-based effect of DGAT1 inhibition on body weight and related metabolic parameters.
Executive Summary
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride synthesis.[1][2][3][4] Its inhibition has emerged as a promising therapeutic strategy for obesity and associated metabolic disorders.[1][3][4][5] Preclinical studies in rodent models consistently demonstrate that pharmacological inhibition of DGAT1 leads to a reduction in body weight gain, decreased adiposity, and improvements in hyperlipidemia and insulin sensitivity.[4][5][6][7][8][9] These effects are attributed to reduced fat absorption and storage, increased energy expenditure, and modulation of gut hormones that influence satiety.[10][11][12] The data presented herein, from a variety of DGAT1 inhibitors, underscores the reproducibility of this therapeutic approach.
Comparative Efficacy of DGAT1 Inhibitors on Weight Loss
The following table summarizes the weight loss effects of several distinct DGAT1 inhibitors in diet-induced obese (DIO) and genetically obese rodent models. The consistent reduction in body weight or body weight gain across different compounds and experimental settings highlights the on-target and reproducible nature of DGAT1 inhibition.
| DGAT1 Inhibitor | Animal Model | Dosing Regimen | Duration | Key Weight Loss Findings | Reference |
| Compound-A | Diet-induced obese C57BL/6J mice | 3-30 mg/kg, oral | 3-4 weeks | Significantly decreased visceral fat pad weights.[1] | [1] |
| Genetically obese KKAy mice | 3-30 mg/kg, oral | 3-4 weeks | Significantly decreased visceral fat pad weights.[1] | [1] | |
| H128 | Genetically diabetic db/db mice | 10 mg/kg, oral | 5 weeks | Significantly reduced body weight gain.[5] | [5] |
| Compound B (Intestine-Targeted) | Diet-induced obese mice | 1-30 mg/kg, twice daily, oral | 4 weeks | Reduced body weight gain and weight of white adipose tissues.[7] | [7] |
| PF-04620110 | Mice | Single dose, oral | Acute | Dose-dependent inhibition of triglyceride absorption.[13] | [13] |
| A-922500 | Rats, Hamsters, Mice | 0.03-3 mg/kg, oral | Acute | Dose-dependently attenuated postprandial rise in serum triglycerides.[14] | [14] |
| T863 | Diet-induced obese mice | Oral | 2 weeks | Caused weight loss.[8] | [8] |
| Unnamed DGAT-1i | High-fat diet-fed rats | 3 and 9 mg/kg, intragastric | Acute | Reduced energy intake.[11] | [11] |
Mechanism of Action: The DGAT1 Signaling Pathway
The primary mechanism by which DGAT1 inhibitors exert their weight loss effects is through the blockade of triglyceride synthesis. This leads to a cascade of downstream effects that collectively promote a leaner phenotype.
References
- 1. A novel coenzyme A:diacylglycerol acyltransferase 1 inhibitor stimulates lipid metabolism in muscle and lowers weight in animal models of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DGAT1 Inhibitors: Dgat1-IN-3 vs. First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a pivotal role in the final stage of triglyceride synthesis. This function positions it as a significant therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.[1] The development of DGAT1 inhibitors has evolved over time, leading to compounds with improved potency and selectivity. This guide provides a detailed comparison of Dgat1-IN-3 against a cohort of first-generation DGAT1 inhibitors, including T-863, PF-04620110, AZD7687, and Pradigastat (LCQ908), supported by experimental data and protocols.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data for this compound and first-generation DGAT1 inhibitors, offering a clear comparison of their in vitro potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency of DGAT1 Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based IC50 (nM) | Source |
| This compound | Human DGAT1 | 38 | 660 (in CHOK1 cells) | [1] |
| Rat DGAT1 | 120 | [1] | ||
| T-863 | Human DGAT1 | 15 | [2] | |
| PF-04620110 | Human DGAT1 | 19 | 8 (in HT-29 cells) | [3][4] |
| AZD7687 | Human DGAT1 | 80 | [1] | |
| Pradigastat (LCQ908) | Human DGAT1 | 157 | [5] |
Table 2: Selectivity Profile of DGAT1 Inhibitors
| Compound | Selectivity against DGAT2 | Selectivity against other enzymes | Source |
| This compound | Data not available | hERG IC20 = 200 nM | [1] |
| T-863 | No inhibitory activity against human DGAT2 | No inhibitory activity against human MGAT2 and MGAT3 | [2] |
| PF-04620110 | >100-fold selective vs. human DGAT2 | >100-fold selective vs. human ACAT1, AWAT1/2, MGAT2/3, and mouse MGAT1 | [3] |
| AZD7687 | Data not available | Inhibition of ACAT (79% at 10 µM), FAAH (IC50 = 3.7 µM), Muscarinic M2 receptor (IC50 = 80.5 µM), PDE10A1 (IC50 = 5.5 µM) | [1] |
| Pradigastat (LCQ908) | Data not available | Inhibited BCRP (IC50 = 5 µM), OATP1B1 (IC50 = 1.66 µM), OATP1B3 (IC50 = 3.34 µM), OAT3 (IC50 = 0.973 µM) | [5] |
Table 3: Pharmacokinetic and In Vivo Efficacy Data
| Compound | Key Pharmacokinetic Parameters | In Vivo Efficacy | Source |
| This compound | Oral bioavailability (rat): 77%; Cmax (50 mg/kg, p.o.): 24 µM; T1/2 (5 mg/kg, i.v.): 1.95 h | Reduces weight gain and plasma triglycerides in a dose-dependent manner in rats (5-50 mg/kg, p.o. for 3 weeks). | [1] |
| T-863 | Orally active | Delays fat absorption, causes weight loss, and reduces serum and liver triglycerides in mice (30 mg/kg, p.o.). | [2][6] |
| PF-04620110 | Orally bioavailable | Reduces plasma triglyceride levels in rodents at doses ≥0.1 mg/kg following a lipid challenge. | [3][7] |
| AZD7687 | Orally active | Markedly reduces postprandial triglyceride excursion in humans at doses ≥5 mg. | [8] |
| Pradigastat (LCQ908) | Orally effective | Decreases chylomicron secretion and prevents postprandial triglyceride elevation in humans. | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: DGAT1 Signaling Pathway.
Caption: Experimental Workflow for DGAT1 Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro DGAT1 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the DGAT1 enzyme.
Materials:
-
Recombinant human DGAT1 enzyme
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]-Oleoyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mg/mL BSA)
-
Test compounds (this compound or first-generation inhibitors) dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant DGAT1 enzyme, and DAG.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a solution of isopropanol/heptane/water (80:20:2, v/v/v).
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Collect the upper organic phase containing the radiolabeled triglycerides.
-
Quantify the amount of [14C]-triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of a compound to inhibit triglyceride synthesis within a cellular context.
Materials:
-
Human intestinal cell line (e.g., Caco-2 or HT-29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[3H]-Glycerol or [14C]-Oleic acid
-
Test compounds
-
Lysis buffer
-
Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
Procedure:
-
Seed the cells in multi-well plates and allow them to differentiate.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Add [3H]-Glycerol or [14C]-Oleic acid to the medium and incubate for an additional 4-6 hours.
-
Wash the cells with cold PBS and lyse them.
-
Extract the total lipids from the cell lysate using a chloroform/methanol solution.
-
Separate the lipid species by spotting the extracts on a TLC plate and developing it in the appropriate solvent system.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride band.
-
Quantify the radioactivity in the scraped band using a scintillation counter.
-
Determine the IC50 value for the inhibition of triglyceride synthesis.
Oral Lipid Tolerance Test (OLTT) in Rodents
This in vivo assay evaluates the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Test compound formulated for oral administration
-
Lipid source (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Triglyceride measurement kit
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.[11][12][13]
-
Administer the test compound or vehicle orally (p.o.) by gavage.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer an oral lipid gavage (e.g., 10 ml/kg of corn oil).
-
Collect blood samples from the tail vein or other appropriate site at baseline (0 hours) and at various time points post-lipid gavage (e.g., 1, 2, 4, and 6 hours).
-
Separate the plasma or serum by centrifugation.
-
Measure the triglyceride concentrations in the plasma/serum samples using a commercial kit.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the effect of the inhibitor on postprandial lipid excursion.
Conclusion
This guide provides a comparative overview of this compound and first-generation DGAT1 inhibitors. The data presented in the tables, along with the visual representations of the signaling pathway and experimental workflows, offer a comprehensive resource for researchers in the field of metabolic drug discovery. The detailed experimental protocols provide a foundation for the in-house evaluation and comparison of these and other DGAT1 inhibitors. While first-generation inhibitors demonstrated the potential of targeting DGAT1, newer compounds like this compound are being developed with the aim of optimizing potency, selectivity, and pharmacokinetic properties for improved therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of DGAT1 Inhibitors: A Guide to Rescue Experiments
In the development of targeted therapeutics, ensuring inhibitor specificity is paramount to minimizing off-target effects and accurately interpreting experimental outcomes. This guide provides a comparative framework for confirming the specificity of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, with a focus on the conceptual design of a rescue experiment for a compound herein referred to as Dgat1-IN-3. We will compare its expected performance with established DGAT1 inhibitors, such as T863, and provide the necessary experimental protocols and data presentation formats for rigorous validation.
The Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2][3] It is involved in the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG).[4][5] This process is central to lipid storage and metabolism.[4] Given its role, DGAT1 has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[6][7] Pharmacological inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby ameliorating the symptoms associated with these conditions.[5]
Conceptual Framework: The Rescue Experiment
A rescue experiment is a powerful method to confirm that the observed effects of an inhibitor are due to its interaction with the intended target. The logic is straightforward: if an inhibitor is specific for a particular target (e.g., DGAT1), its effects should be absent in a system lacking that target. In the context of this compound, a rescue experiment would typically involve comparing the inhibitor's effects in wild-type (WT) animals or cells versus their DGAT1 knockout (KO) counterparts. The absence of a physiological or biochemical response to the inhibitor in the KO model "rescues" the phenotype, confirming the inhibitor's on-target specificity. A study on the DGAT1 inhibitor 5B demonstrated this principle by showing that the inhibitor's effects on body weight and food intake were observed in wild-type mice but were absent in DGAT1 knockout mice, strongly suggesting the inhibitor's specificity for DGAT1.[8]
Caption: Logical workflow of a rescue experiment to confirm inhibitor specificity.
Comparative Data on DGAT1 Inhibitor Specificity
The following tables summarize expected and reported data for DGAT1 inhibitors, providing a template for evaluating this compound.
Table 1: In Vitro Inhibitor Potency and Selectivity
| Inhibitor | Target IC50 (Human DGAT1) | Off-Target IC50 (Human DGAT2) | Off-Target IC50 (Human ACAT1) | Reference |
| T863 | Potent Inhibition | No inhibition up to 10 µM | Not Reported | [6] |
| This compound (Expected) | < 100 nM | > 10 µM | > 10 µM | - |
| Compound 5B | Potent Inhibition | > 10 µM (for ACAT1) | No activity at 10 µM | [8] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: In Vivo Effects in Wild-Type vs. DGAT1 Knockout Mice
| Parameter | Treatment | Wild-Type (WT) Response | DGAT1 Knockout (KO) Response | Expected Outcome for Specificity | Reference |
| Body Weight | This compound | Significant reduction in weight gain | No significant change | Confirmed | [8] (for Compound 5B) |
| Food Intake | This compound | Significant reduction | No significant change | Confirmed | [8] (for Compound 5B) |
| Plasma Triglycerides (Post-Lipid Challenge) | This compound | Blunted increase | No significant change | Confirmed | [6][9] (for other DGAT1i) |
| Fecal Fat Content | This compound | Increased | No significant change | Confirmed | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity.
DGAT1 Enzyme Activity Assay
This assay directly measures the ability of an inhibitor to block DGAT1-mediated triglyceride synthesis.
Protocol:
-
Enzyme Source: Use microsomal fractions from cells overexpressing human DGAT1.
-
Substrates: Utilize [14C]-oleoyl-CoA as the radiolabeled acyl donor and 1,2-dioleoylglycerol as the acyl acceptor.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound for 30 minutes.
-
Reaction Initiation: Start the reaction by adding the substrates. The reaction mixture typically contains Tris-HCl buffer, MgCl2, and BSA.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a solution of chloroform:methanol.
-
Lipid Extraction: Extract the lipids, separating the organic and aqueous phases.
-
Analysis: Resolve the lipid species using thin-layer chromatography (TLC) and quantify the amount of radiolabeled triglyceride formed using a phosphorimager or scintillation counting.
-
IC50 Calculation: Determine the inhibitor concentration that causes 50% inhibition of DGAT1 activity.
Selectivity Assays: To confirm selectivity, perform the same assay using microsomal preparations containing human DGAT2 and ACAT1. A highly selective inhibitor will show a significantly higher IC50 for these off-target enzymes.
References
- 1. apexbt.com [apexbt.com]
- 2. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT1 - Wikipedia [en.wikipedia.org]
- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dgat1-IN-3: A Comprehensive Guide for Laboratory Personnel
For immediate reference, treat all Dgat1-IN-3 waste as hazardous chemical waste. Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This guide provides detailed procedures for the safe and compliant disposal of this compound, a potent and selective Diacylglycerol Acyltransferase-1 (DGAT1) inhibitor used in research settings. Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to consult your institution's specific hazardous waste management guidelines, as regulations may vary.
Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Solutions of this compound are often prepared in Dimethyl Sulfoxide (DMSO).[1][2] DMSO can facilitate the absorption of other chemicals through the skin, making the use of appropriate gloves particularly critical.[1][2]
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If dissolved in a solvent, the solvent (e.g., "this compound in DMSO") and its approximate concentration should also be indicated.
-
Disposal of Unused Solid this compound:
-
Carefully transfer the solid waste into the designated hazardous waste container.
-
Avoid creating dust. If the material is in a fine powder form, conduct the transfer within a chemical fume hood.
-
-
Disposal of this compound Solutions:
-
Pour the liquid waste into the designated hazardous waste container.
-
Do not dispose of this compound solutions down the drain.[3]
-
This combustible material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, this should be handled by a licensed disposal company.
-
-
Disposal of Contaminated Labware:
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware: Rinse contaminated labware (e.g., vials, pipette tips) with a suitable solvent (such as ethanol or acetone) three times. Collect the rinsate as hazardous waste. The cleaned labware can then be disposed of according to your institution's procedures for non-hazardous lab glass or plastic.
-
-
Spill Cleanup:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
-
Waste Pickup:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 939375-07-2 | [4][5][6] |
| Molecular Formula | C₂₄H₂₈N₄O₃ | N/A |
| Common Solvent | DMSO | [4][5] |
| Storage (in solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for the specific chemical you are using.
References
- 1. greenfield.com [greenfield.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Essential Safety and Operational Guide for Handling Dgat1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Dgat1-IN-3 (CAS No. 939375-07-2). The following procedures are designed to ensure the safe handling, storage, and disposal of this potent and selective DGAT-1 inhibitor, which is intended for research use only.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, data from a structurally similar compound, DSR-6434, indicates that this substance may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the following personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact which may lead to irritation.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
Table 2: Handling and Storage Conditions
| Condition | Specification | Details |
| Handling | Avoid inhalation, and contact with skin and eyes. Avoid dust and aerosol formation. | Use only in well-ventilated areas or with appropriate exhaust ventilation.[1][2] |
| Storage (Solid) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. | For long-term storage, freezing is recommended.[3] |
| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. | Once in solution, it is recommended to store in aliquots in tightly sealed vials.[3][4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Operational Plan: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. In general, the waste should be collected in a designated, labeled, and sealed container for chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
